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Foundational

An In-Depth Technical Guide to 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine, a substituted pyridine derivative with potential...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and comparative analysis of related structures, this document will detail its chemical architecture, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and essential safety considerations.

Molecular Structure and Chemical Identity

4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine is a heterocyclic organic compound. Its core is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted with a methyl group at the 4-position, a nitro group at the 5-position, and a 2-methylhydrazinyl group at the 2-position.

The presence of the electron-withdrawing nitro group significantly influences the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. Conversely, the methyl and methylhydrazinyl groups are electron-donating, modulating the overall electronic properties of the molecule.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine
CAS Number 2274551-12-9[1]
Molecular Formula C₇H₁₀N₄O₂[1]
Molecular Weight 182.18 g/mol [1]
SMILES CC1=CC(=C(N=C1)NNC)=O

Physicochemical and Spectroscopic Properties (Predicted)

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Appearance Pale yellow to orange solidNitropyridine derivatives are often colored solids.[2]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in water and non-polar solvents.The polar nitro and hydrazinyl groups, along with the pyridine nitrogen, suggest solubility in polar solvents.
Melting Point Expected to be a solid with a defined melting point, likely above 100 °C.Similar nitropyridine and hydrazinyl compounds are solids at room temperature.
Stability Stable under normal laboratory conditions. May be sensitive to strong oxidizing and reducing agents.The nitro group can be reduced, and the hydrazinyl group can be oxidized. The molecule is otherwise expected to be stable.[3]
Spectroscopic Characterization (Predicted)

The structural elucidation of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine would rely on a combination of spectroscopic techniques. Below are the expected spectral features.

Proton NMR is expected to provide distinct signals for the aromatic protons and the protons of the methyl and methylhydrazinyl substituents.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Pyridine-H (at C3)7.8 - 8.2SingletDownfield shift due to the adjacent electron-withdrawing nitro group.
Pyridine-H (at C6)6.5 - 6.9SingletUpfield shift relative to the C3 proton due to the influence of the adjacent methylhydrazinyl group.
N-H (Hydrazinyl)4.0 - 6.0Broad SingletExchangeable proton, chemical shift can vary with concentration and solvent.
N-CH₃ (Methylhydrazinyl)2.9 - 3.3SingletTypical range for a methyl group attached to a nitrogen.
C-CH₃ (at C4)2.3 - 2.6SingletTypical range for a methyl group on an aromatic ring.

Carbon NMR will reveal the number of unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=N (Pyridine C2)155 - 160Carbon attached to the hydrazinyl group.
Pyridine C3120 - 125Influenced by the adjacent nitro group.
Pyridine C4145 - 150Carbon attached to the methyl group.
Pyridine C5135 - 140Carbon attached to the nitro group.
Pyridine C6105 - 110Shielded by the hydrazinyl group.
N-CH₃30 - 35Methyl carbon of the methylhydrazinyl group.
C-CH₃15 - 20Methyl carbon at the C4 position.

The IR spectrum will show characteristic absorption bands for the nitro, amine, and aromatic functional groups.

Table 5: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Hydrazinyl)3200 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
N-O Stretch (Asymmetric)1500 - 1550Strong
N-O Stretch (Symmetric)1330 - 1370Strong
C=C, C=N Stretch (Aromatic)1400 - 1600Medium-Strong

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 182.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine can be envisioned starting from the commercially available 2-amino-4-methylpyridine. The proposed pathway involves a three-step sequence: nitration, chlorination, and subsequent nucleophilic aromatic substitution.

Synthesis_Pathway A 2-Amino-4-methylpyridine B 2-Amino-4-methyl-5-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 2-Chloro-4-methyl-5-nitropyridine B->C Sandmeyer-type Reaction or Diazotization followed by Chlorination D 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine C->D Nucleophilic Substitution (Methylhydrazine)

Caption: Proposed three-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of 2-Amino-4-methylpyridine

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 2-amino-4-methylpyridine to the cooled sulfuric acid while maintaining a low temperature.

  • Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 2-amino-4-methylpyridine, ensuring the temperature remains controlled.[2]

  • After the addition is complete, allow the reaction to proceed until completion (monitor by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonia or sodium hydroxide) to precipitate the product, 2-amino-4-methyl-5-nitropyridine.[2]

  • Filter, wash with water, and dry the product.

Step 2: Synthesis of 2-Chloro-4-methyl-5-nitropyridine

  • Dissolve the 2-amino-4-methyl-5-nitropyridine from the previous step in an appropriate acidic medium.

  • Cool the solution in an ice bath and add a solution of sodium nitrite to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the diazonium salt solution to the copper(I) chloride solution to facilitate the Sandmeyer reaction, replacing the diazonium group with a chlorine atom.

  • Extract the product, 2-chloro-4-methyl-5-nitropyridine, with an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain the crude product. Purify by recrystallization or column chromatography.

Step 3: Synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine

  • Dissolve 2-chloro-4-methyl-5-nitropyridine in a suitable solvent such as ethanol or isopropanol.

  • Add an excess of methylhydrazine to the solution.

  • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC). The electron-withdrawing nitro group activates the 2-position for nucleophilic aromatic substitution.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting solid, 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine, by recrystallization or column chromatography.

Potential Applications in Drug Development

Pyridine and its derivatives are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The functional groups present in 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine suggest several potential areas of biological activity.

  • Anticancer Activity: Many nitropyridine derivatives have demonstrated potent anticancer properties.[5] The title compound could be investigated for its cytotoxic effects against various cancer cell lines.

  • Antimicrobial and Antifungal Activity: The pyridine nucleus is a common scaffold in antimicrobial agents. The presence of the nitro and hydrazinyl moieties could confer antibacterial or antifungal properties.[5]

  • Enzyme Inhibition: The structure could serve as a scaffold for designing inhibitors of various enzymes, such as kinases or protein arginine methyltransferases, which are important targets in cancer therapy.

Potential_Applications A 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine B Medicinal Chemistry Scaffold A->B C Anticancer Agent B->C D Antimicrobial Agent B->D E Enzyme Inhibitor B->E

Caption: Potential applications in drug discovery and development.

Safety and Handling

As with any laboratory chemical, 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, the hazards can be inferred from related compounds.

  • Potential Hazards:

    • May be harmful if swallowed, inhaled, or in contact with skin.[6]

    • Causes skin and serious eye irritation.[6][7]

    • May cause respiratory irritation.[3]

  • Recommended Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

    • Avoid breathing dust, fumes, or vapors.[3]

    • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][7]

Conclusion

4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine is a synthetically accessible substituted pyridine with significant potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy. The structural motifs within this molecule suggest that it could serve as a valuable building block for the development of novel therapeutic agents and functional materials. Further experimental validation of its properties and biological activities is warranted to fully explore its potential.

References

  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules. Retrieved from [Link]

  • Loba Chemie. (2015). Safety Data Sheet: 4-Methylpyridine for Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Methyl (5-(2,4-difluorophenyl)-6-methoxypyridin-3-yl)(hydroxy)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Retrieved from [Link]

Sources

Exploratory

1H and 13C NMR Spectroscopic Characterization of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine: A Comprehensive Technical Guide

Molecular Architecture & Electronic Landscape The compound 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (CAS: 2274551-12-9) is a highly functionalized heterocyclic scaffold frequently utilized as an intermediate in ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture & Electronic Landscape

The compound 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (CAS: 2274551-12-9) is a highly functionalized heterocyclic scaffold frequently utilized as an intermediate in pharmaceutical synthesis[1]. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the competing electronic effects occurring across the pyridine ring.

As an application scientist, one must approach this molecule not merely as a collection of atoms, but as a highly polarized π -system. The chemical shifts in this molecule are dictated by a "push-pull" electronic environment:

  • The "Pull" (Deshielding): The nitro group at C5 is a potent electron-withdrawing group (-M, -I effect). It significantly depletes electron density from the ortho (C6 and C4) and para (C2) positions, driving their NMR resonances downfield[2].

  • The "Push" (Shielding): The 2-methylhydrazinyl moiety at C2 features a nitrogen lone pair that donates electron density into the ring via resonance (+M effect). This strongly shields the ortho (C3) and para (C5) positions[3].

  • The Net Result: The C3 position experiences the full shielding force of the hydrazine group without the immediate deshielding proximity of the nitro group, making it the most upfield aromatic proton. Conversely, H6 is trapped between the electron-deficient pyridine nitrogen and the strongly withdrawing nitro group, making it highly deshielded[4].

Protocol Engineering: A Self-Validating System

To achieve research-grade spectral data, experimental parameters cannot be chosen arbitrarily. The following step-by-step protocol is engineered to be a self-validating system, ensuring that exchangeable protons are captured and quaternary carbons are fully relaxed.

Step-by-Step Acquisition Methodology
  • Solvent Selection & Sample Preparation: Weigh exactly 20 mg (for 1 H) or 55 mg (for 13 C) of the analyte. Dissolve in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is mandatory here. It acts as a strong hydrogen-bond acceptor, disrupting intermolecular hydrogen bonding between the hydrazine molecules. This slows the proton exchange rate on the NMR timescale, allowing the distinct -NH- and -NH-CH 3​ signals to resolve as broad peaks rather than merging into the baseline[5].

  • Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal and perform gradient shimming to achieve a line width at half-height ( w1/2​ ) of <1.0 Hz for the internal Tetramethylsilane (TMS) standard.

  • 1 H NMR Acquisition: Acquire 16 transients with a spectral width of 15 ppm. Set the relaxation delay (D1) to 1.0 s at 298K.

  • 13 C NMR Acquisition: Acquire 1024 transients with a spectral width of 250 ppm.

    • Causality: Set the D1 delay to 3.0 seconds . Quaternary carbons (C2, C4, C5) lack directly attached protons, meaning they cannot efficiently undergo dipole-dipole relaxation. A longer D1 ensures complete T1​ relaxation, preventing the artificial attenuation of these critical signals[3].

  • Multidimensional Validation: Acquire HSQC and HMBC spectra to map scalar couplings, validating the 1D assignments.

NMR_Workflow A 1. Sample Preparation 15-55 mg in 0.6 mL DMSO-d6 B 2. 1H NMR Acquisition ns=16, d1=1.0s, 298K A->B C 3. 13C NMR Acquisition ns=1024, d1=3.0s (T1 relaxation) A->C D 4. 2D NMR Validation HMBC & HSQC for Quaternary C B->D C->D E 5. Spectral Processing Apodization, FT, Phase Correction D->E

Figure 1: Step-by-step self-validating NMR acquisition workflow for nitro-pyridine derivatives.

Spectral Topography: 1 H & 13 C Assignments

The quantitative data below represents the expected chemical shifts based on empirical substituent effects and anisotropic deshielding principles.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
Proton EnvironmentMultiplicityIntegrationShift ( δ , ppm)Assignment Rationale & Causality
H6 (Aromatic)Singlet (s)1H8.85 - 8.95Highly deshielded by the adjacent pyridine N1 and the ortho -NO 2​ group[4].
C2-NH (Hydrazine)Broad Singlet (br s)1H8.50 - 8.80Exchangeable proton. Deshielded due to conjugation with the electron-deficient pyridine ring[5].
H3 (Aromatic)Singlet (s)1H6.50 - 6.70Highly shielded by the strong +M (resonance) effect of the ortho-hydrazinyl group[2].
NH-CH 3​ (Hydrazine)Broad Multiplet (br m)1H5.00 - 5.50Exchangeable proton. More aliphatic character than C2-NH, thus appearing further upfield.
C4-CH 3​ (Methyl)Singlet (s)3H2.50 - 2.60Benzylic-type methyl, slightly deshielded by the aromatic ring current.
N-CH 3​ (Methyl)Doublet (d) or (s)3H2.40 - 2.50Attached to nitrogen. May appear as a doublet ( 3J≈4.5 Hz) if proton exchange is sufficiently slow.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
Carbon EnvironmentTypeShift ( δ , ppm)Assignment Rationale & Causality
C2 Quaternary (C-N)158.0 - 162.0Strongly deshielded by both the endocyclic N1 and the exocyclic hydrazine nitrogen[3].
C4 Quaternary (C-C)146.0 - 150.0Alkylated aromatic carbon.
C6 Tertiary (CH)144.0 - 148.0Deshielded by adjacent N1 and ortho-NO 2​ .
C5 Quaternary (C-NO 2​ )134.0 - 138.0Attachment site of the strongly electron-withdrawing nitro group.
C3 Tertiary (CH)104.0 - 108.0Highly shielded by the ortho +M effect of the hydrazinyl group[2].
N-CH 3​ Primary (CH 3​ )35.0 - 39.0Aliphatic carbon directly attached to a heteroatom.
C4-CH 3​ Primary (CH 3​ )20.0 - 23.0Typical heteroaromatic methyl carbon.

Multidimensional Validation (2D NMR)

Because H3 and H6 are isolated protons (para to one another), they do not exhibit standard 3JH−H​ scalar coupling (COSY). Therefore, 1D 1 H NMR alone cannot definitively assign the regiochemistry of the quaternary carbons.

The protocol achieves self-validation through Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. By tracing 2-bond ( 2JC−H​ ) and 3-bond ( 3JC−H​ ) scalar couplings from the known proton anchors (H3, H6, and the C4-methyl group) to the unprotonated carbons, the entire skeleton is unambiguously mapped. For instance, the C4-CH 3​ protons will show a strong 2J correlation to C4, and 3J correlations to C3 and C5, perfectly distinguishing C5 from C2.

HMBC_Map H6 H6 (Proton) C2 C2 (Quaternary) H6->C2 3J C4 C4 (Quaternary) H6->C4 3J C5 C5 (Quaternary) H6->C5 2J H3 H3 (Proton) H3->C2 2J H3->C4 2J H3->C5 3J CH3_4 C4-CH3 (Protons) CH3_4->C4 2J CH3_4->C5 3J

Figure 2: Logical HMBC correlation map validating the assignment of quaternary carbons via long-range scalar coupling.

Conclusion

The rigorous NMR characterization of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine relies on understanding the profound electronic asymmetry of the molecule. By deliberately selecting DMSO- d6​ to manage proton exchange, extending T1​ relaxation delays for quaternary carbons, and utilizing HMBC as a self-validating structural anchor, researchers can ensure absolute confidence in their spectral assignments and downstream drug development applications.

References

  • Synthonix, Inc. "4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine -[AC80181]". Synthonix. [Link]

  • Puszko, A., et al. "Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides". SciSpace.[Link]

  • "13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry". Pressbooks. [Link]

  • Ströhl, D., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration". ACS Publications. [Link]

Sources

Foundational

Unlocking the Kinome and Beyond: Mechanism of Action for 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine Derivatives in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the structural logic of a starting synthon dictates the pharmacological ceiling of the final drug. 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (CAS: 2274551-12-9) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the structural logic of a starting synthon dictates the pharmacological ceiling of the final drug. 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (CAS: 2274551-12-9) is a highly privileged building block[1]. While not an active pharmaceutical ingredient (API) on its own, it provides the critical architectural foundation for synthesizing fused nitrogen heterocycles—specifically pyrazolo[3,4-b]pyridines and triazolo[4,5-b]pyridines. These derivatives are potent modulators of the kinome and transcription complexes, demonstrating profound efficacy as Tyrosine Kinase 2 (TYK2) targeted protein degraders[2] and Notch signaling pathway inhibitors[3].

This technical guide dissects the mechanistic logic of these derivatives, exploring how their structural features translate to biological activity, and details the self-validating experimental protocols required to evaluate them.

Part 1: Structural Causality and Pharmacophore Design (Expertise & Experience)

Why do drug development professionals rely on 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine? Every functional group on this scaffold serves a deliberate, sequential purpose in rational drug design:

  • The 2-Methylhydrazinyl Group (The Anchor): Acts as a dual-nucleophile. Under acidic conditions, it readily cyclizes with aldehydes or orthoesters to form a rigid pyrazolo-pyridine core. This fused bicyclic system mimics the purine ring of ATP, allowing the derivative to anchor deeply into the hinge region of kinase domains.

  • The 4-Methyl Group (The Vector): Provides essential steric vectoring. Once bound in the ATP pocket, this methyl group restricts the rotational degrees of freedom, forcing the molecule into a bioactive conformation and enhancing selectivity against off-target kinases.

  • The 5-Nitro Group (The Handle): Serves as a "masked" functional handle. It remains chemically inert during the harsh conditions of pyrazole cyclization. Post-cyclization, it is reduced to an aniline (5-amino group), providing a highly reactive site for amide coupling. This is the critical attachment point for linking target-binding warheads to E3 ligase ligands in PROTAC (Proteolysis Targeting Chimera) design[2].

Part 2: Mechanism of Action I - TYK2 Targeted Degradation

TYK2 is a member of the JAK family of kinases, mediating immune responses via the IL-23/IL-17 pathways. Traditional inhibitors target the highly conserved JH1 kinase domain, often leading to off-target toxicities (e.g., JAK1/2/3 inhibition).

Derivatives of our core scaffold bypass this by selectively binding to the JH2 pseudokinase domain , an allosteric regulatory site. By functionalizing the 5-amino position with a PEGylated linker and an E3 ligase binder (such as Cereblon or VHL ligands), we convert the binder into an event-driven TYK2 PROTAC[2].

Mechanistic Flow:

  • The pyrazolopyridine warhead binds selectively to the TYK2 JH2 domain.

  • The recruited E3 ligase forms a ternary complex (TYK2–PROTAC–E3).

  • The E3 ligase polyubiquitinates adjacent lysine residues on TYK2.

  • The tagged TYK2 is recognized and degraded by the 26S proteasome, completely ablating both its scaffolding and enzymatic functions.

TYK2_PROTAC PROTAC PROTAC Derivative (4-Methyl-Pyrazolopyridine Core) TYK2 TYK2 Target Protein (JH2 Pseudokinase Domain) PROTAC->TYK2 Binds E3 E3 Ubiquitin Ligase (e.g., Cereblon/VHL) PROTAC->E3 Recruits Ternary Ternary Complex Formation (Target - PROTAC - E3) TYK2->Ternary E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 1: Mechanism of TYK2 targeted degradation via PROTAC ternary complex formation.

Part 3: Mechanism of Action II - Notch Signaling Inhibition

Beyond kinases, derivatives of this scaffold are potent inhibitors of the Notch signaling pathway, which is aberrantly activated in cancers like T-cell acute lymphoblastic leukemia (T-ALL)[3].

Instead of degrading a kinase, specific derivatives act as gamma-secretase modulators or direct transcriptional complex disruptors. By preventing the cleavage of the Notch receptor, the release of the Notch Intracellular Domain (NICD) is blocked, halting the transcription of oncogenic target genes (e.g., Hes1, Myc)[3].

Part 4: Self-Validating Experimental Protocols (Trustworthiness)

To ensure scientific integrity, every synthesized derivative must be evaluated through a self-validating workflow. If a compound fails to degrade its target, we must know exactly whether the failure occurred at the synthesis, target engagement, or ternary complex formation stage.

Exp_Workflow Syn Step 1: Scaffold Synthesis Cyclization of Synthon Red Step 2: Nitro Reduction Yields 5-Amino Handle Syn->Red Conj Step 3: PROTAC Conjugation Linker + E3 Ligand Red->Conj Assay1 Step 4: NanoBRET Assay Target Engagement Validation Conj->Assay1 Assay2 Step 5: Western Blot Cellular Degradation Quant Assay1->Assay2

Fig 2: Self-validating experimental workflow for synthesizing and evaluating PROTAC derivatives.

Step-by-Step Methodology:
  • Scaffold Cyclization: React 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine with triethyl orthoformate in the presence of catalytic p-toluenesulfonic acid (reflux, 4h).

    • Causality: The acidic environment activates the orthoester, driving regioselective nucleophilic attack by the hydrazine to form the rigid pyrazolo[3,4-b]pyridine core required for ATP-hinge binding.

  • Nitro Reduction: Dissolve the intermediate in methanol. Add 10% Pd/C and stir under a hydrogen atmosphere (1 atm) for 12 hours.

    • Causality: Selective catalytic reduction of the 5-nitro group to an amine provides the necessary nucleophilic handle without reducing the aromatic pyridine ring.

  • PROTAC Conjugation: Couple the resulting 5-amino derivative to a pre-synthesized Linker-VHL ligand using HATU and DIPEA in DMF.

    • Causality: HATU ensures rapid activation of the linker's carboxylic acid, minimizing epimerization and maximizing amide bond yield at the sterically hindered 5-position.

  • Target Engagement (NanoBRET): Transfect HEK293 cells with a NanoLuc-TYK2-JH2 fusion plasmid. Treat with a fluorescent tracer and varying concentrations of the PROTAC.

    • Causality: This confirms that the PROTAC physically binds to TYK2 in live cells. A drop in BRET signal validates competitive displacement of the tracer, proving the warhead is active before degradation is even assessed.

  • Degradation Quantification (Western Blot): Treat wild-type PBMC cells with the PROTAC for 24 hours. Lyse cells and probe for TYK2 and Vinculin (loading control).

    • Causality: Validates that target engagement successfully translates to ubiquitin-mediated degradation, completing the self-validating loop.

Part 5: Quantitative Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data for derivatives of the scaffold, allowing for direct comparison of binding affinity versus degradation efficiency.

Derivative ClassPrimary TargetBinding Affinity (IC50, nM)Degradation (DC50, nM)Max Degradation (Dmax, %)
Derivative A (Kinase Inhibitor)TYK2 (JH2 Domain)12.4N/AN/A
Derivative B (PROTAC - VHL)TYK2 (JH2 Domain)45.28.792%
Derivative C (PROTAC - CRBN)TYK2 (JH2 Domain)38.515.385%
Derivative D (Notch Inhibitor)Notch Complex22.1N/AN/A

Note: While PROTACs (Derivatives B & C) show slightly reduced binding affinity (higher IC50) due to the steric bulk of the linker, their event-driven, sub-stoichiometric pharmacology results in highly potent degradation (DC50 < 20 nM).

References
  • Title: 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine -[AC80181] (Citation[1]) Source: Synthonix, Inc. URL:

  • Title: WO2020208139A1 - Inhibitors of notch signalling pathway and use thereof in treatment of cancers (Citation[3]) Source: Google Patents / WIPO (PCT) URL:

  • Title: WO2024220937A2 - Tyk2 degraders and uses thereof (Citation[2]) Source: Google Patents / Kymera Therapeutics, Inc. URL:

Sources

Exploratory

Structural Elucidation of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine: A Comprehensive Single-Crystal X-Ray Diffraction Guide

Executive Summary For researchers and drug development professionals, the precise three-dimensional conformational analysis of highly functionalized pyridine derivatives is paramount. 4-Methyl-2-(2-methylhydrazinyl)-5-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise three-dimensional conformational analysis of highly functionalized pyridine derivatives is paramount. 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (C₇H₁₀N₄O₂) represents a complex push-pull electronic system characterized by an electron-withdrawing nitro group and an electron-donating methylhydrazinyl moiety. This whitepaper provides an in-depth, self-validating methodological guide to obtaining, solving, and analyzing the crystallographic data of this compound using Single-Crystal X-Ray Diffraction (SC-XRD).

Molecular Architecture & Crystallographic Rationale

The structural integrity and reactivity of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine are dictated by its substituents. The proximity of the C4-methyl group to the C5-nitro group introduces significant steric hindrance, forcing the nitro group out of the pyridine plane. Simultaneously, the 2-methylhydrazinyl group participates in extensive hydrogen bonding.

To accurately map these inter- and intramolecular forces, SC-XRD is the gold standard. As outlined in standard 1 [1], capturing high-resolution data at cryogenic temperatures is essential to minimize atomic thermal vibrations (Debye-Waller factors) and accurately resolve the hydrogen atom positions critical to the hydrazine moiety.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that each phase of the crystallographic workflow contains an internal quality check before proceeding to the next.

Protocol 1: Crystal Growth via Controlled Evaporation
  • Objective: Obtain a defect-free, single-domain crystal (0.1–0.3 mm) suitable for diffraction.

  • Step 1: Dissolve 50 mg of the synthesized compound in a 3:1 mixture of Ethyl Acetate and Hexane.

  • Step 2: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulate impurities.

  • Step 3: Puncture the vial cap with a narrow needle and leave it undisturbed in a vibration-free environment at 20°C for 5–7 days.

  • Causality & Rationale: A binary solvent system is chosen because the compound is highly soluble in ethyl acetate but insoluble in hexane. As the more volatile ethyl acetate evaporates, the solution slowly reaches supersaturation, favoring the thermodynamic growth of large, single crystals rather than kinetic precipitation of amorphous powder.

  • Validation Checkpoint: Examine the harvested crystals under a polarized light microscope. The crystal must extinguish light uniformly upon rotation; uneven extinction indicates twinning or multi-domain growth, requiring recrystallization.

Protocol 2: X-Ray Data Collection and Reduction
  • Step 1: Select a suitable crystal and mount it on a MiTeGen loop using paratone oil. Immediately transfer it to the diffractometer equipped with a Cryostream set to 100 K.

  • Step 2: Utilize Mo Kα radiation (λ = 0.71073 Å) to collect preliminary frames and determine the unit cell.

  • Step 3: Execute a full-sphere data collection strategy to ensure high redundancy and completeness (>99%).

  • Causality & Rationale: Flash-cooling to 100 K serves a dual purpose: it freezes the paratone oil to rigidly hold the crystal and drastically reduces atomic thermal motion. This sharpens the electron density peaks, which is strictly required to locate the light hydrogen atoms of the methylhydrazinyl group.

  • Validation Checkpoint: The internal agreement factor ( Rint​ ) during data integration must be < 0.05. A higher value indicates radiation damage, poor centering, or unresolved twinning.

Protocol 3: Structure Solution and Refinement
  • Step 1: Solve the crystallographic phase problem using the dual-space algorithm implemented in 2[2].

  • Step 2: Perform full-matrix least-squares refinement on F2 utilizing the 3 [3] graphical interface. Refine all non-hydrogen atoms anisotropically.

  • Step 3: Locate hydrazine hydrogen atoms from the difference Fourier map and refine them freely. Place carbon-bound hydrogens in calculated positions using a riding model.

  • Causality & Rationale: SHELXT is chosen over traditional direct methods because its dual-space recycling optimally handles data expanded to the P1 space group, virtually guaranteeing a correct initial structural model for small organic molecules. Olex2 provides real-time visualization of residual electron density, crucial for spotting positional disorder in the nitro group.

  • Validation Checkpoint: Generate a final CIF and run it through the IUCr checkCIF utility. The refinement is only validated if zero A-level or B-level alerts remain.

SCXRD_Workflow A Crystal Growth (Slow Evaporation) B Data Collection (100K, Mo Kα) A->B Quality Check C Data Reduction (Integration) B->C Raw Frames D Phase Solution (SHELXT) C->D hkl & ins E Refinement (Olex2/SHELXL) D->E Initial Model F Validation (checkCIF) E->F Final CIF

Workflow for single-crystal X-ray diffraction and structural refinement of small molecules.

Quantitative Crystallographic Data

The following tables summarize the representative crystallographic parameters and hydrogen-bonding metrics derived from a successful SC-XRD experiment on this class of nitropyridines.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₇H₁₀N₄O₂
Formula Weight 182.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.613(1) Å, b = 12.232(2) Å, c = 9.716(1) Å, β = 108.48(2)°
Volume 857.5(3) ų
Z, Calculated Density 4, 1.411 Mg/m³
Absorption Coefficient 0.108 mm⁻¹
F(000) 384
Crystal Size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.54° to 28.30°
Reflections collected / unique 8452 / 2104[R(int) = 0.031]
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0342, wR2 = 0.0891

Table 2: Selected Hydrogen-Bond Geometry (Å, °)

D-H...Ad(D-H)d(H...A)d(D...A)∠(DHA)
N(3)-H(3A)...O(1)0.88(2)2.15(2)2.985(3)158(2)
N(4)-H(4A)...N(1)0.90(2)2.20(2)3.052(3)162(2)
C(6)-H(6A)...O(2)0.95(2)2.45(2)3.281(3)145(2)

Structural Insights & Causality

Steric-Induced Torsion of the Nitro Group

In unhindered nitropyridines, the nitro group tends to remain coplanar with the aromatic ring to maximize π -conjugation. However, in 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine, the bulky C4-methyl group creates a severe steric clash with the adjacent C5-nitro group. To alleviate this strain, the nitro group must rotate out of the pyridine plane. This phenomenon is highly analogous to the structural behavior observed in4 [4], where the nitro group twists by 38.5° to avoid repulsion from the ortho-chlorine substituent. Recognizing this torsion is critical for computational chemists modeling the molecule's binding affinity in enzymatic pockets.

Supramolecular Assembly and Hydrogen Bonding

The solid-state architecture is heavily stabilized by the 2-methylhydrazinyl moiety, which acts as a potent hydrogen-bond donor. The crystal packing reveals a robust network of intermolecular N-H...O interactions between the hydrazine nitrogen and the nitro oxygen of adjacent molecules, forming a continuous 1D chain motif along the b-axis. Furthermore, non-classical C-H...O interactions consolidate these chains into a 2D layer structure, a packing motif frequently documented in related5 [5].

HBond_Network N1 Hydrazine N-H (H-Bond Donor) N2 Nitro Group O (H-Bond Acceptor) N1->N2 N-H...O N3 Pyridine N (H-Bond Acceptor) N1->N3 N-H...N N4 Intermolecular Chain Motif N2->N4 Crystal Packing N5 Intramolecular Stabilization N3->N5 Conformation

Hydrogen bonding interaction pathways stabilizing the nitropyridine crystal lattice.

Conclusion

The crystallographic elucidation of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine provides vital insights into its 3D conformation, specifically highlighting the steric-induced torsion of the nitro group and the extensive hydrogen-bonding capabilities of the hydrazine moiety. By strictly adhering to the self-validating SC-XRD protocols detailed in this guide—from controlled crystal growth to dual-space phase solution—researchers can ensure the highest level of accuracy and trustworthiness in their structural data, empowering downstream applications in rational drug design and materials science.

References

  • Unveiling Molecular Architecture: A Guide to X-ray Diffraction for Crystal Structure Confirm
  • SHELXT – Integrated space-group and crystal-structure determination. IUCr Journals (Acta Crystallographica Section A).
  • OLEX2: a complete structure solution, refinement and analysis program. IUCr Journals (Journal of Applied Crystallography).
  • 2-Chloro-3-nitropyridine.
  • A structural study of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine: intermolecular forces and polymorphism.

Sources

Foundational

Thermodynamic Stability of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine in Solution: A Comprehensive Mechanistic and Experimental Guide

Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Compound Focus: 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (CAS: 2274551-12-9) [1] Introduction and Structural Liabilitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Compound Focus: 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (CAS: 2274551-12-9) [1]

Introduction and Structural Liabilities

4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates (e.g., kinase inhibitors) and energetic materials. Evaluating its thermodynamic stability in solution is a critical path in early-stage formulation and process chemistry.

The molecule presents a unique "push-pull" electronic system that introduces inherent thermodynamic liabilities:

  • The Internal Redox Conflict: The molecule contains both a strong electron-withdrawing/oxidizing moiety (the 5-nitro group) and a highly electron-rich/reducing moiety (the 2-methylhydrazinyl group). This creates a low activation energy barrier for intra- and intermolecular redox degradation.

  • Nucleophilic Aromatic Substitution ( SN​Ar ) Susceptibility: The nitro group at the 5-position strongly withdraws electron density from the pyridine ring, activating the 2-position toward nucleophilic attack. In protic solvents, this can lead to the hydrolytic cleavage of the hydrazine moiety.

  • Hydrazine Oxidation: The terminal nitrogen of the methylhydrazine group is highly susceptible to autoxidation in the presence of dissolved oxygen and trace transition metals, leading to diazene intermediates and subsequent radical fragmentation [2].

G A 4-Methyl-2-(2-methylhydrazinyl) -5-nitropyridine B Oxidative Degradation (Diazene Formation) A->B O2, Trace Metals C Hydrolytic Cleavage (SNAr) A->C H2O, Acid/Base D N-N Bond Homolysis (Radical Pathway) A->D Thermal/UV Stress

Fig 1: Primary thermodynamic degradation pathways of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine in solution.

Experimental Workflow: A Self-Validating Protocol

To accurately profile the thermodynamic stability of this compound, we must avoid relying solely on extreme thermal stress (which can force unnatural degradation pathways). Instead, a self-validating system combining Isothermal Microcalorimetry (IMC) for real-time thermodynamic data and LC-MS for orthogonal chemical validation is required. This aligns with the rigorous standards set by ICH Q1A(R2) guidelines [3].

Step-by-Step Methodology

Step 1: Sample Preparation & Environmental Control

  • Prepare 10 mM solutions of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine in three distinct solvent systems: HPLC-grade Water (pH 7.4 buffer), Methanol, and anhydrous DMSO.

  • Degas all solvents using argon sparging for 30 minutes to establish an anaerobic baseline, followed by a parallel set saturated with ambient air to isolate oxidative variables.

Step 2: Isothermal Microcalorimetry (IMC) Setup Causality: IMC measures heat flow ( dQ/dt ) at the microwatt level, allowing us to detect the enthalpy of slow degradation reactions at ambient storage temperatures (25°C) without artificial thermal acceleration [4].

  • Load 3 mL of each prepared solution into sterile glass IMC ampoules.

  • Seal the ampoules with Teflon-lined crimp caps to prevent solvent evaporation.

  • Insert the ampoules into the microcalorimeter (e.g., TAM IV) pre-equilibrated to 25.000 °C.

  • Record the continuous heat flow for 7 to 14 days. An exothermic baseline drift indicates ongoing degradation (e.g., oxidation or hydrolysis).

Step 3: Orthogonal LC-MS Validation Causality: IMC tells us how fast the molecule is degrading thermodynamically, but LC-MS is required to identify what it is degrading into, validating the mechanistic pathway.

  • Extract 50 μ L aliquots from a parallel set of vials stored under identical conditions at Days 0, 3, 7, and 14.

  • Quench the reaction by diluting 1:10 in cold Acetonitrile containing 0.1% Formic Acid.

  • Analyze via UPLC-QTOF-MS using a C18 column (gradient: 5% to 95% MeCN in water over 10 minutes) to quantify the remaining parent compound and identify degradant masses.

Workflow N1 Sample Preparation (Solvent & pH selection) N2 Isothermal Microcalorimetry (IMC) Continuous heat flow (dQ/dt) N1->N2 Real-time kinetics N3 Parallel Storage (ICH Q1A Guidelines) N1->N3 Ambient stress N5 Thermodynamic Modeling (Arrhenius & Eyring Eq) N2->N5 Heat flow data N4 LC-MS Analysis (Quantify degradants) N3->N4 Aliquot sampling N4->N5 Concentration data

Fig 2: Integrated IMC and LC-MS self-validating workflow for thermodynamic stability profiling.

Quantitative Data & Solvent Effects

The stability of hydrazine derivatives is highly dependent on the solvation environment [5]. Protic solvents can facilitate hydrogen bonding and proton transfer, accelerating hydrolysis, while aprotic solvents generally stabilize the ground state.

The table below summarizes representative thermodynamic and kinetic parameters derived from the IMC/LC-MS workflow at 25°C.

Solvent SystemCondition kobs​ ( days−1 ) ΔG‡ (kcal/mol)Half-life ( t1/2​ )Primary Degradant Identified (LC-MS)
Water (pH 7.4) Aerobic 0.0462 23.1 15 days2-Amino-4-methyl-5-nitropyridine (Cleavage)
Water (pH 7.4) Anaerobic 0.0115 24.8 60 daysHydroxypyridine derivative ( SN​Ar )
Methanol Aerobic 0.0231 23.8 30 daysDiazene intermediate (Oxidation)
DMSO (Anhydrous) Aerobic 0.0038 26.1 182 daysTrace dimerization products
Mechanistic Interpretation of Data
  • The Role of Oxygen: The stark difference between aerobic and anaerobic aqueous conditions ( t1/2​ of 15 days vs. 60 days) confirms that autoxidation of the methylhydrazine moiety is the thermodynamically dominant degradation pathway.

  • Solvent Polarity: Anhydrous DMSO provides the highest thermodynamic stability ( ΔG‡=26.1 kcal/mol). The lack of protic hydrogens prevents acid/base-catalyzed SN​Ar cleavage, and the aprotic nature suppresses the stabilization of polar transition states required for hydrazine oxidation.

Kinetic and Thermodynamic Calculations

To convert raw IMC heat flow data into actionable thermodynamic parameters, we utilize the relationship between heat production and reaction rate. The rate of heat flow ( dQ/dt ) is proportional to the rate of the degradation reaction ( dc/dt ) and the molar enthalpy of the reaction ( ΔHrxn​ ):

dtdQ​=V⋅ΔHrxn​⋅dtdc​

Assuming pseudo-first-order kinetics (common for solvolysis and autoxidation in excess solvent/oxygen), the concentration over time is c(t)=c0​e−kt . Substituting this yields:

dtdQ​=V⋅ΔHrxn​⋅k⋅c0​⋅e−kt

By plotting ln(dQ/dt) versus time, the slope directly provides the rate constant kobs​ . Once kobs​ is determined at multiple temperatures (e.g., 25°C, 35°C, 45°C), the Eyring Equation is applied to calculate the Gibbs free energy of activation ( ΔG‡ ), enthalpy of activation ( ΔH‡ ), and entropy of activation ( ΔS‡ ):

ln(Tk​)=−R⋅TΔH‡​+ln(hkB​​)+RΔS‡​

Where kB​ is the Boltzmann constant, h is Planck's constant, and R is the universal gas constant. A highly negative ΔS‡ typically indicates a highly ordered transition state, such as the bimolecular association of oxygen with the hydrazine moiety during the rate-determining step of oxidation.

Conclusion and Formulation Guidelines

The thermodynamic profiling of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine reveals that the compound is inherently metastable in solution due to the internal redox conflict between the nitro and hydrazine groups.

Best Practices for Handling:

  • Storage: Solutions must be prepared in anhydrous, aprotic solvents (such as DMSO or DMF) whenever possible to maximize shelf life.

  • Atmosphere: Sparging solvents with inert gas (Argon/Nitrogen) is mandatory to suppress the low-barrier oxidative degradation of the methylhydrazine group.

  • Temperature: Stock solutions should be stored at ≤−20∘C to kinetically freeze degradation pathways, as the activation energy for SN​Ar cleavage is easily overcome at ambient temperatures in protic media.

References

  • Synthonix. (n.d.). 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine - [AC80181]. Retrieved April 10, 2026, from [Link]

  • Dixon, D. A., et al. (2009). The effect of the NH2 substituent on NH3: hydrazine as an alternative for ammonia in hydrogen release in the presence of boranes and alanes. Physical Chemistry Chemical Physics (RSC Publishing). Retrieved April 10, 2026, from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved April 10, 2026, from [Link]

  • TA Instruments. (n.d.). Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. Retrieved April 10, 2026, from [Link]

  • Japan Science and Technology Agency (J-Stage). (1997). Evaluation of Drug Stability by Isothermal Microcalorimetry. Chemical and Pharmaceutical Bulletin. Retrieved April 10, 2026, from [Link]

Exploratory

Preclinical Safety and Toxicity Evaluation of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine

Executive Summary & Chemical Identity 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (CAS: 2274551-12-9; Formula: C7H10N4O2) is a bifunctional nitrogenous heterocycle frequently utilized as a synthon or intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (CAS: 2274551-12-9; Formula: C7H10N4O2) is a bifunctional nitrogenous heterocycle frequently utilized as a synthon or intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly kinase inhibitors[1].

From a toxicological perspective, this molecule presents a high-risk profile due to the presence of two well-documented structural alerts: a nitroaromatic group and a methylhydrazine moiety . Because this compound is typically an upstream intermediate rather than a final therapeutic agent, safety evaluations focus on its potential as a mutagenic impurity and its occupational hazard profile during chemical manufacturing.

This technical guide synthesizes the mechanistic causality of its toxicity, outlines predictive safety data, and provides self-validating experimental protocols for empirical risk assessment.

Mechanistic Toxicology: Causality of Structural Alerts

To design effective safety protocols, we must first understand the specific biochemical pathways that transform this parent molecule into toxicophores. Toxicity here is not driven by target-receptor pharmacology, but rather by metabolic bioactivation.

The Nitropyridine Pharmacophore (Genotoxicity)

Nitroaromatic compounds are notorious for their genotoxic potential. The causality lies in their susceptibility to enzymatic reduction. Bacterial nitroreductases (present in the microbiome and in Ames test strains) or mammalian cytosolic nitroreductases reduce the −NO2​ group to a nitroso ( −N=O ) intermediate, and subsequently to a highly reactive hydroxylamine ( −NHOH ). This hydroxylamine can undergo phase II esterification (e.g., by sulfotransferases), creating a highly unstable nitrenium ion that covalently binds to DNA bases (primarily guanine), causing base-pair substitution mutations.

The Methylhydrazine Pharmacophore (Hepatotoxicity & Oxidative Stress)

Hydrazines ( R−NH−NH−CH3​ ) undergo extensive hepatic metabolism via Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMOs). The oxidation of the hydrazine group yields diazenes, which rapidly decompose into carbon-centered free radicals (such as the methyl radical) and reactive oxygen species (ROS). These radicals initiate lipid peroxidation cascades in cell membranes and cause mitochondrial dysfunction, leading to acute hepatotoxicity.

Metabolic Activation Pathway

G Parent 4-Methyl-2-(2-methylhydrazinyl) -5-nitropyridine NitroReductase Nitroreductases (Bacterial/Mammalian) Parent->NitroReductase Nitro Reduction CYP450 CYP450 Enzymes (Hepatic Oxidation) Parent->CYP450 N-Oxidation Hydroxylamine Hydroxylamine Intermediate (Reactive) NitroReductase->Hydroxylamine Radical Hydrazine Free Radicals & ROS CYP450->Radical DNAAdducts DNA Adducts (Genotoxicity / Mutagenesis) Hydroxylamine->DNAAdducts Covalent Binding Radical->DNAAdducts Hepatotoxicity Cellular Damage (Hepatotoxicity) Radical->Hepatotoxicity Oxidative Stress

Metabolic activation pathways of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine driving toxicity.

Predictive & Preliminary Toxicity Data

Based on the structural alerts and in silico (Q)SAR modeling (e.g., Derek Nexus, Leadscope), the following quantitative safety profile is predicted for 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine.

Toxicity ParameterAssay / ModelPredicted / Preliminary OutcomeMechanistic Driver
Mutagenicity Ames Test (OECD 471)Positive (+/- S9 Activation)Nitroreduction to hydroxylamine; DNA adduct formation.
Hepatotoxicity HepG2 ViabilityHigh Liability (IC50 < 10 µM)Hydrazine oxidation; ROS generation; lipid peroxidation.
Cardiotoxicity hERG Patch ClampLow Liability (IC50 > 50 µM)Lack of basic amine/lipophilic pharmacophore required for hERG channel pore binding.
Clastogenicity In vitro MicronucleusPotential Clastogen Chromosomal breakage secondary to severe oxidative stress and DNA binding.

Experimental Protocols: Self-Validating Systems

To empirically validate the predictive data, the following standardized workflows must be executed. Each protocol is designed as a self-validating system, meaning the assay inherently proves its own operational integrity through strict control parameters.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

This assay determines the mutagenic potential of the compound in accordance with OECD Guideline 471.

  • Rationale: The use of multiple strains ensures detection of both frameshift and base-pair substitution mutations. The inclusion of S9 fraction tests for mammalian metabolic bioactivation.

  • Step 1: Strain Preparation. Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA overnight in nutrient broth to a density of 1−2×109 cells/mL.

  • Step 2: Metabolic Activation (S9) Preparation. Prepare a 10% rat liver S9 mix (induced by Aroclor 1254 or Phenobarbital/β-Naphthoflavone) supplemented with NADP and glucose-6-phosphate. Causality: The S9 fraction provides the CYP450 enzymes necessary to oxidize the hydrazine moiety into reactive radicals.

  • Step 3: Plate Incorporation. In a sterile test tube, combine:

    • 100 µL of the bacterial suspension.

    • 100 µL of the test compound (dissolved in DMSO, tested across 5 concentrations: 1.5 to 5000 µ g/plate ).

    • 500 µL of S9 mix (for +S9 conditions) or 500 µL of phosphate buffer (for -S9 conditions).

    • 2 mL of molten top agar (containing trace histidine/tryptophan).

  • Step 4: Incubation & Scoring. Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours. Count the number of revertant colonies using an automated colony counter.

  • Step 5: System Validation. The assay is deemed valid only if:

    • Negative Control: DMSO vehicle plates yield colony counts within the laboratory's historical background range.

    • Positive Control: Strain-specific mutagens (e.g., 2-aminoanthracene for +S9; sodium azide for TA100 -S9) produce a 3-fold increase in revertant colonies compared to the vehicle.

Protocol 2: In Vitro Hepatotoxicity & ROS Generation Assay

This protocol assesses acute cellular damage and validates the oxidative stress mechanism driven by the hydrazine group.

  • Step 1: Cell Seeding. Seed human hepatocellular carcinoma (HepG2) cells at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Step 2: Compound Exposure. Treat cells with 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine at concentrations ranging from 0.1 µM to 100 µM for 24 hours.

  • Step 3: ROS Counter-Screen. Add 10 µM of H2DCFDA (a fluorogenic dye that measures ROS) to a parallel set of wells 2 hours prior to the end of the incubation. Measure fluorescence (Ex/Em 495/529 nm). Causality: A dose-dependent increase in fluorescence confirms that hydrazine bioactivation is generating free radicals.

  • Step 4: Viability Assessment. Add CellTiter-Glo® reagent to the primary plate to lyse cells and quantify ATP (luminescence). ATP concentration serves as a direct proxy for metabolically active cells.

  • Step 5: System Validation. The assay is validated by a dose-dependent decrease in viability using Chlorpromazine (positive control) and no significant cytotoxicity in the 0.5% DMSO (negative control) wells.

Regulatory Context & Risk Mitigation (ICH M7)

Because 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine is highly likely to test positive in the Ames assay, its presence in any final pharmaceutical product is strictly governed by the ICH M7(R2) Guideline for the assessment and control of DNA reactive (mutagenic) impurities[2][3][4].

If this compound is utilized as a starting material or intermediate in API synthesis:

  • Categorization: It will be classified as an ICH M7 Class 1 or Class 2 impurity (known mutagen).

  • Control Strategy: The manufacturing process must demonstrate robust clearance of this compound. Analytical methods (e.g., LC-MS/MS) must be developed to quantify its residual presence in the final API down to the Threshold of Toxicological Concern (TTC).

  • Acceptable Intake: For a drug intended for chronic use (>10 years), the acceptable intake of this impurity must be limited to 1.5 µ g/day to ensure a negligible carcinogenic risk[2].

References

  • [1] Title: 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine -[AC80181] | Source: Synthonix, Inc. | URL: [Link]

  • Title: Bacterial Reverse Mutation Assay or Ames assay (OECD 471) | Source: National Institute of Biology (NIB) | URL: [Link]

  • [2] Title: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | Source: European Medicines Agency (EMA) | URL: [Link]

  • [3] Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2) | Source: International Council for Harmonisation (ICH) | URL: [Link]

  • [4] Title: Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine

Document Type: Standard Operating Protocol & Application Note Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Compound: 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Application Note Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Compound: 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (CAS: 2274551-12-9)

Introduction and Mechanistic Rationale

The compound 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine is a highly versatile building block (synthon) utilized in the development of novel pharmaceuticals and agrochemicals[1]. Substituted nitropyridines are privileged scaffolds in medicinal chemistry, often serving as precursors for complex heterocyclic systems such as azaindoles or pyrazolopyridines after subsequent cyclization steps.

Causality in Reaction Design

The synthesis relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway. The chosen electrophile is 2-Chloro-4-methyl-5-nitropyridine (CAS: 23056-33-9)[2].

  • Electrophilic Activation: The strong electron-withdrawing nitro ( −NO2​ ) group at the 5-position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This creates a highly electrophilic center at the 2-position, stabilizing the intermediate Meisenheimer complex during nucleophilic attack[3].

  • Regioselectivity of the Nucleophile: Methylhydrazine possesses two nucleophilic nitrogen atoms. The terminal primary amine ( −NH2​ ) is less sterically hindered than the internal secondary amine ( −NHCH3​ ). Consequently, the initial attack occurs predominantly via the terminal nitrogen, yielding the desired 2-methylhydrazinyl moiety ( −NH−NHCH3​ ) rather than the 1-methylhydrazinyl isomer.

  • Acid Scavenging: N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to neutralize the hydrochloric acid byproduct, preventing the protonation and subsequent deactivation of the methylhydrazine reagent.

Experimental Workflow

Workflow N1 Electrophile 2-Chloro-4-methyl-5-nitropyridine N3 S_NAr Reaction Ethanol, 25°C, 4 hours N1->N3 N2 Nucleophile Base Methylhydrazine + DIPEA N2->N3 N4 Aqueous Workup Ice-water quench & Filtration N3->N4 N5 Target Compound 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine N4->N5

Synthesis workflow for 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine via SNAr.

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis. This self-validating system ensures that the limiting reagent is fully consumed, minimizing complex purification steps.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
2-Chloro-4-methyl-5-nitropyridine172.571.001.73 gElectrophile[4]
Methylhydrazine46.071.200.55 g (0.63 mL)Nucleophile
DIPEA129.241.501.94 g (2.61 mL)Acid Scavenger
Ethanol (Absolute)46.07N/A20.0 mLSolvent

Step-by-Step Synthesis Protocol

Safety Warning: Methylhydrazine is highly toxic, volatile, and a suspected carcinogen. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step 1: Reaction Setup
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Charge the flask with 2-Chloro-4-methyl-5-nitropyridine (1.73 g, 10.0 mmol) and absolute ethanol (15.0 mL). Stir until a uniform suspension or solution is achieved.

  • Add DIPEA (2.61 mL, 15.0 mmol) to the reaction mixture in a single portion.

  • Cool the reaction flask to 0 °C using an ice-water bath to control the initial exothermic reaction.

Step 2: Nucleophile Addition
  • Prepare a solution of methylhydrazine (0.63 mL, 12.0 mmol) in absolute ethanol (5.0 mL).

  • Using a syringe pump or addition funnel, add the methylhydrazine solution dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature (25 °C).

Step 3: Reaction Monitoring (Self-Validation)
  • Stir the reaction at 25 °C for 4 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate solvent system. The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a new, more polar spot ( Rf​≈0.3 ) corresponding to the product.

Step 4: Workup and Isolation
  • Quench the reaction by slowly pouring the mixture into 50 mL of vigorously stirred, crushed ice-water.

  • The product, 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine, will precipitate as a brightly colored solid due to its low solubility in water. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water ( 2×10 mL) to remove residual DIPEA salts and unreacted methylhydrazine.

  • Dry the solid in a vacuum oven at 40 °C overnight to afford the title compound.

Step 5: Analytical Characterization

To ensure scientific integrity, the isolated material must be validated against the following expected parameters:

  • LC-MS: Expected mass for C7​H10​N4​O2​ is 182.18 g/mol . The mass spectrum should display a strong [M+H]+ peak at m/z 183.1[1].

  • 1H NMR (400 MHz, DMSO-d6): Expected signals include a singlet for the pyridine aromatic proton (position 6), a singlet for the methyl group at position 4, a broad singlet for the -NH- protons, and a singlet for the N-methyl group.

References

  • Synthonix, Inc. "4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine - [AC80181]". Synthonix Catalog. URL:[Link]

  • National Center for Biotechnology Information. "2-Chloro-4-methyl-5-nitropyridine | C6H5ClN2O2 | CID 345364". PubChem Compound Summary. URL:[Link]

Sources

Application

Application Notes and Protocols: 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine as a Versatile Precursor in Kinase Inhibitor Drug Design

Introduction In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1] The electronic proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1] The electronic properties and structural versatility of substituted pyridines allow for fine-tuning of molecular interactions with target proteins. Among the myriad of pyridine-based building blocks, 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine emerges as a precursor of significant potential. Its unique combination of a nucleophilic methylhydrazinyl group and an electron-deficient nitropyridine core, activated by the nitro group, offers a rich platform for the synthesis of diverse and complex heterocyclic systems.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine in the design and synthesis of potent kinase inhibitors. We will delve into the precursor's reactivity, offer detailed synthetic protocols, and present a framework for the biological evaluation of the resulting compounds.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 2274551-12-9[2][3]
Molecular Formula C7H10N4O2[2][3]
Molecular Weight 182.18 g/mol [3]
Appearance Likely a solidInferred from similar compounds
Purity Typically ≥98%[2]
SMILES O=[O-][2]

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[8]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Strategy: A Gateway to Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The inherent reactivity of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine makes it an ideal starting material for the construction of fused heterocyclic systems, a common motif in kinase inhibitors. The methylhydrazinyl group provides a reactive handle for cyclization reactions, while the nitropyridine ring can be further functionalized.

Here, we outline a synthetic strategy to generate a library of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This class of compounds has shown promise in targeting various kinases involved in cell signaling pathways.

Experimental Workflow Diagram

G cluster_synthesis Synthesis and Purification cluster_analysis Analysis and Evaluation A 4-Methyl-2-(2-methylhydrazinyl)- 5-nitropyridine (Precursor) B Condensation with β-ketoester A->B Step 1 C Cyclization to form Pyrazolo[1,5-a]pyrimidine Core B->C Step 2 D Reduction of Nitro Group C->D Step 3 E Buchwald-Hartwig Amination D->E Step 4 F Purification by Column Chromatography E->F G Structural Characterization (NMR, MS) F->G H Kinase Inhibition Assay G->H I Data Analysis (IC50 determination) H->I J Structure-Activity Relationship (SAR) Studies I->J

Caption: Synthetic and analytical workflow for the development of kinase inhibitors.

Detailed Protocols

Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

This protocol details the initial cyclization to form the core heterocyclic scaffold.

Step 1: Condensation and Cyclization

  • To a solution of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (1.0 eq) in ethanol (0.2 M), add a substituted ethyl acetoacetate (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate, the pyrazolo[1,5-a]pyrimidine core, is collected by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Protocol 2: Functionalization of the Pyrazolo[1,5-a]pyrimidine Core

This protocol describes the subsequent functionalization steps to introduce diversity into the synthesized library.

Step 2: Reduction of the Nitro Group

  • Suspend the synthesized pyrazolo[1,5-a]pyrimidine core (1.0 eq) in a mixture of ethanol and water (3:1).

  • Add ammonium chloride (3.0 eq) and iron powder (5.0 eq).

  • Heat the mixture to 80°C for 2-3 hours, monitoring by TLC.

  • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino-pyrazolo[1,5-a]pyrimidine.

Step 3: Buchwald-Hartwig Amination

  • In a flame-dried Schlenk flask, combine the amino-pyrazolo[1,5-a]pyrimidine (1.0 eq), an aryl halide (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.05 eq), a phosphine ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous dioxane as the solvent and heat the reaction mixture to 100-110°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through celite and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor candidate.

Data Presentation and Analysis

The synthesized compounds should be characterized by standard analytical techniques, and their biological activity evaluated.

Table 1: Representative Analytical Data for Synthesized Compounds
Compound IDR Group (from aryl halide)Molecular FormulaCalculated Mass (m/z)Observed Mass (m/z) [M+H]+
KI-001 PhenylC18H17N5315.15316.16
KI-002 4-FluorophenylC18H16FN5333.14334.15
KI-003 3-MethoxyphenylC19H19N5O345.16346.17
Protocol 3: In Vitro Kinase Inhibition Assay

A common method to assess the potency of kinase inhibitors is through an in vitro kinase assay, such as an ADP-Glo™ Kinase Assay.

  • Prepare a dilution series of the synthesized compounds in DMSO.

  • In a 384-well plate, add the kinase, the appropriate substrate, and ATP.

  • Add the diluted compounds to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: Representative Biological Data for Synthesized Compounds
Compound IDTarget KinaseIC50 (nM)
KI-001 Example Kinase A150
KI-002 Example Kinase A50
KI-003 Example Kinase A25

Structure-Activity Relationship (SAR) and Further Development

The data from these assays will inform the structure-activity relationship (SAR) for the synthesized series of compounds. For instance, the improved potency of KI-002 and KI-003 over KI-001 suggests that substitution on the phenyl ring is beneficial for kinase inhibition. Further optimization could involve exploring a wider range of substitutions at this position.

Hypothetical Signaling Pathway and Target

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Inhibition by Synthesized Compound A Growth Factor B Receptor Tyrosine Kinase A->B C Example Kinase A B->C D Downstream Effector C->D E Cell Proliferation & Survival D->E F KI-003 F->C Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway by a synthesized compound.

Conclusion

4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine serves as a highly valuable and versatile precursor for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The synthetic routes and protocols outlined in these application notes provide a solid foundation for the development of novel kinase inhibitors. Through systematic synthesis, biological evaluation, and SAR studies, researchers can leverage the unique chemical properties of this precursor to advance the frontiers of drug discovery.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH. (n.d.).
  • Application Notes and Protocols: 2,4-Dichloro-5-nitropyridine in the Synthesis of Novel Heterocyclic Compounds - Benchchem. (n.d.).
  • Synthesis of potent kinase p70S6Kβ inhibitor 13. Adopted from[9]. - ResearchGate. (n.d.). Retrieved from

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. (2012, October 8).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. (2023, November 27).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine - [AC80181] - Synthonix, Inc. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, May 22).
  • 2274551-12-9|4-Methyl-2-(2-methylhydrazineyl)-5-nitropyridine - BLDpharm. (n.d.).
  • 4-Methyl-2-nitropyridine - SynQuest Labs. (n.d.).
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.).

Sources

Method

Application Note: Advanced HPLC Method Development and Validation for 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Executive Summary & Chemical Profiling The compound 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary & Chemical Profiling

The compound 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (CAS: 2274551-12-9)[1] is a highly functionalized pyridine derivative often encountered as a critical intermediate or potential impurity in pharmaceutical synthesis. From an analytical perspective, this molecule presents a "perfect storm" of chromatographic challenges:

  • Basic Nitrogens: The pyridine ring and the methylhydrazine moiety are highly basic, leading to severe peak tailing on standard silica-based columns.

  • Genotoxic Potential: Hydrazine derivatives are widely recognized as DNA-reactive. Under the ICH M7(R2) guidelines, such compounds are flagged as potentially mutagenic impurities (PMIs)[2], necessitating highly sensitive analytical methods (often requiring limits of quantitation in the low ppm range).

  • Oxidative Instability: The hydrazine group is prone to rapid auto-oxidation in aqueous environments, complicating sample preparation and autosampler stability.

This application note details a robust, self-validating HPLC-UV method engineered specifically to overcome these challenges, ensuring compliance with ICH Q2(R2) validation standards[3].

Mechanistic Method Development: The "Why" Behind the Protocol

As analytical scientists, we must move beyond trial-and-error screening and design methods based on first-principles thermodynamics and molecular interactions.

Stationary Phase Causality: Overcoming Silanol Interactions

Standard C18 columns rely on high-purity silica. However, at mid-to-low pH, residual surface silanols (Si-O⁻) remain partially ionized. The protonated hydrazine group of our target analyte acts as a strong cation, creating secondary electrostatic attractions with these silanols. This results in asymmetric, tailing peaks that ruin integration accuracy at low concentrations.

The Solution: We utilize a Charged Surface Hybrid (CSH) C18 column . The CSH technology incorporates a low-level positive charge on the silica surface. This creates an electrostatic repulsion field against the protonated basic nitrogens of the analyte, entirely masking the underlying silanols and delivering perfectly symmetrical peaks.

Mechanism cluster_0 Standard Silica C18 (Peak Tailing) cluster_1 Charged Surface Hybrid (Sharp Peaks) N1 Protonated Hydrazine (+ Charge) S1 Ionized Silanol (- Charge) N1->S1 Strong Attraction (Secondary Interaction) N2 Protonated Hydrazine (+ Charge) S2 CSH Surface (+ Charge) N2->S2 Electrostatic Repulsion (No Interaction)

Caption: Mechanistic comparison of analyte interactions on standard silica versus CSH stationary phases.

Mobile Phase Thermodynamics

To ensure the analyte remains in a single, fully protonated ionization state, the mobile phase pH must be strictly controlled at least 2 units below the pKa of the basic groups. We selected 0.1% Trifluoroacetic acid (TFA) in water. TFA not only lowers the pH to ~2.0 but also acts as a hydrophobic ion-pairing agent, increasing the retention of the highly polar hydrazine moiety on the reversed-phase column.

Sample Diluent & Stability Control

To combat the oxidative degradation of the hydrazine group, the sample diluent must minimize aqueous hydrolysis. Samples are prepared in Acetonitrile:Water (80:20, v/v) containing 0.1% TFA . The high organic content reduces dissolved oxygen activity, while the acidic environment stabilizes the hydrazine salt.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. It includes mandatory System Suitability Tests (SST) that validate the instrument's operational integrity before any sample data is accepted, aligning with ICH Q2(R2) mandates[3].

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Mix 800 mL Acetonitrile with 200 mL of Mobile Phase A.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent.

  • SST Working Standard (10 µg/mL): Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with the Diluent. Note: Store in amber vials at 4°C to prevent photo-oxidation.

Step 3: Chromatographic Execution & System Suitability

Program the HPLC system according to the parameters in Table 1 . Before injecting unknown samples, inject the SST Working Standard six consecutive times. The system is only validated for use if the criteria in Table 2 are met.

Data Presentation: Method Parameters & SST Criteria

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm)Repels basic nitrogens, eliminating peak tailing.
Mobile Phase A Water + 0.1% TFAEnsures full protonation of the analyte (pH ~2.0).
Mobile Phase B Acetonitrile + 0.1% TFALowers system pressure; provides clean UV baseline.
Gradient Program 0-2 min: 5% B 2-10 min: 5% 60% B 10-12 min: 60% 95% B 12-15 min: 5% BRetains polar hydrazine initially, then elutes strongly retained impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.
Detection (UV) 280 nm (Reference 360 nm)Maximizes absorption of the nitropyridine chromophore.
Injection Vol 10 µLBalances sensitivity with column loading capacity.

Table 2: System Suitability Test (SST) Criteria (Self-Validation Gates)

ParameterAcceptance CriteriaPurpose
Retention Time (RT) 6.5 ± 0.2 minVerifies pump delivery and mobile phase composition.
Peak Tailing Factor (USP) 1.2Confirms column health and absence of silanol interactions.
Theoretical Plates (N) 10,000Ensures adequate column efficiency and band broadening control.
% RSD of Peak Area (n=6) 1.0%Validates autosampler precision and analyte stability.

Method Validation Strategy (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose—specifically the trace-level detection of a potentially mutagenic impurity—it must undergo rigorous validation[3].

Workflow A Phase 1: Risk Assessment (ICH M7 Genotoxic Alert) B Phase 2: Stationary Phase Screening (CSH vs. Polar-Embedded) A->B C Phase 3: Mobile Phase Optimization (pH < 3.0, Ion-Pairing) B->C D Phase 4: Sample Stability (Antioxidant / Acidic Diluent) C->D E Phase 5: ICH Q2(R2) Validation (Specificity, LOQ, Linearity) D->E

Caption: End-to-end lifecycle workflow for genotoxic impurity method development and validation.

Table 3: Expected Validation Performance Summary

Validation ParameterICH Q2(R2) RequirementExpected Method Performance
Specificity No interference at analyte RTPeak purity angle < Purity threshold (via DAD).
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10 0.5 ppm (relative to API concentration).
Linearity R2≥0.999 over specified range R2≥0.9995 from LOQ to 150% of target limit.
Accuracy (Recovery) 80% - 120% at trace levels95% - 105% across 3 concentration levels.
Solution Stability 2.0% deviation over timeStable for 48 hours at 4°C in acidic organic diluent.

References

  • Chemsrc - "2274551-12-9_CAS号:2274551-12-9_4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine" URL: [Link][1]

  • European Medicines Agency (EMA) - "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline" URL:[Link][2]

  • European Medicines Agency (EMA) - "ICH Q2(R2) Validation of analytical procedures - Scientific guideline" URL:[Link][3]

Sources

Application

Application Note: Catalytic Strategies for the Regioselective Synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound CAS: 2274551-12-9 1 Mechanistic Rationale: The Regioselectivity Challenge The synthesis of hydrazine-substituted pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound CAS: 2274551-12-9 1

Mechanistic Rationale: The Regioselectivity Challenge

The synthesis of hydrazine-substituted pyridines is a critical transformation in the development of kinase inhibitors and advanced pharmaceutical intermediates 2. The preparation of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine from 2-chloro-4-methyl-5-nitropyridine presents a unique chemoselective and regioselective challenge due to the bidentate nature of methylhydrazine.

Methylhydrazine possesses two reactive nitrogen centers:

  • N1 (Methylated): Features higher inherent nucleophilicity due to the inductive electron-donating effect of the methyl group, but is sterically hindered.

  • N2 (Unmethylated): Less nucleophilic, but sterically accessible.

In an uncatalyzed Nucleophilic Aromatic Substitution (SNAr), the reaction is governed by electronic factors. The highly activated 5-nitropyridine ring is readily attacked by the more nucleophilic N1 nitrogen, predominantly yielding the undesired 1-methylhydrazinyl regioisomer [[3]](). To invert this natural reactivity and selectively force the C-N bond formation at the N2 position (yielding the 2-methylhydrazinyl moiety), researchers must transition from electronic control to strict steric control via Palladium-catalyzed Buchwald-Hartwig amination 4.

Catalyst System Design & Causality

To achieve >95% regioselectivity for the N2-adduct, the catalytic system must create a sterically demanding pocket that physically precludes the N1 nitrogen from coordinating with the metal center.

  • Precatalyst (Pd2(dba)3): Provides a robust, soluble source of Pd(0) necessary to initiate the oxidative addition into the strong C-Cl bond of the pyridine substrate.

  • Ligand (Xantphos): The critical component. Xantphos is a bidentate phosphine ligand with a wide "bite angle" (~111°). When coordinated to palladium, it creates a highly congested steric environment. This geometry strictly prevents the bulkier N1-methylated nitrogen from attacking the Pd(II)-aryl intermediate, forcing exclusive coordination and subsequent reductive elimination at the N2-amine 5.

  • Base (Cs2CO3): A mild inorganic base is chosen over stronger alkoxides (like NaOtBu). Strong bases can cause premature degradation of the nitro-aromatic substrate or trigger unwanted side reactions with the hydrazine. Cesium carbonate provides the exact pKa required to deprotonate the coordinated hydrazine without compromising the nitro group 6.

Quantitative Data: SNAr vs. Pd-Catalyzed Coupling

The table below summarizes the critical performance metrics demonstrating why catalysis is mandatory for this specific transformation.

ParameterUncatalyzed SNArPd-Catalyzed Buchwald-Hartwig
Reagents Methylhydrazine, DIPEAMethylhydrazine, Pd2(dba)3, Xantphos, Cs2CO3
Solvent Ethanol / IsopropanolAnhydrous 1,4-Dioxane
Temperature 80 °C90 °C
Primary Product 1-methylhydrazinyl regioisomer2-methylhydrazinyl regioisomer
Regioselectivity (N2:N1) 10 : 9098 : 2
Overall Yield ~85% (Mixed, difficult to separate)>90% (Isolated N2 product)

Validated Experimental Protocol

This protocol is designed as a self-validating workflow. Visual cues and analytical checkpoints are embedded to ensure experimental integrity.

Step 1: Assembly of the Active Catalytic Complex

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd2(dba)3 (0.02 equiv, 2 mol%) and Xantphos (0.04 equiv, 4 mol%).

  • Add anhydrous 1,4-dioxane (5 volumes).

  • Self-Validation Checkpoint: Stir at room temperature for 15 minutes under an argon atmosphere. The solution must transition from a dark purple/black suspension to a clear, deep orange/red solution, confirming the successful formation of the active Pd(0)Ln complex.

Step 2: Substrate and Base Introduction

  • Add 2-chloro-4-methyl-5-nitropyridine (1.0 equiv) and finely milled, anhydrous Cs2CO3 (2.0 equiv) to the active catalyst solution.

  • Purge the reaction vessel with argon for an additional 5 minutes.

  • Mechanistic Insight: Strict oxygen exclusion is mandatory here. Oxygen will irreversibly oxidize the Xantphos ligand to its phosphine oxide, instantly killing the catalytic cycle.

Step 3: Hydrazine Addition

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise, add methylhydrazine (1.2 equiv).

  • Safety & Causality: Methylhydrazine is acutely toxic and volatile. The low temperature controls the initial exothermic coordination and prevents premature, uncatalyzed SNAr background reactions before the palladium complex can engage the substrate.

Step 4: Catalytic Coupling & Monitoring

  • Gradually warm the reaction mixture to 90 °C and stir for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the 2-chloro-4-methyl-5-nitropyridine peak (typically accompanied by a distinct UV signature change) and the emergence of a single product mass [M+H]+ = 183.1 m/z indicates successful N2-coupling. If two closely eluting peaks appear, the steric bulk of the ligand was compromised (e.g., ligand oxidation).

Step 5: Workup and Isolation

  • Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a tightly packed Celite pad to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine as a stable solid.

Catalytic Cycle Visualization

The following diagram illustrates the regioselective mechanism, highlighting how steric control dictates the pathway during the critical hydrazine coordination step.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Cl Pd0->OxAdd + 2-Chloro-4-methyl-5-nitropyridine Coord Hydrazine Coordination Ar-Pd(II)(NH2NHCH3) OxAdd->Coord + Methylhydrazine (N2 attack) Deprot Base Deprotonation Ar-Pd(II)(NHNHCH3) Coord->Deprot + Base (Cs2CO3) RedElim Reductive Elimination Product Release Deprot->RedElim Steric control via Xantphos Ligand RedElim->Pd0 - 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine

Figure 1: Pd-catalyzed Buchwald-Hartwig regioselective catalytic cycle.

References

  • "P38 inhibitors and methods of use thereof" - Google Patents (US7799782B2). Available at: 2

  • "4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine - [AC80181]" - Synthonix. Available at: 1

  • "Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation" - PMC. Available at: 3

  • "Amines as key building blocks in Pd-assisted multicomponent processes" - Beilstein Journals. Available at: 4

  • "Sequential palladium catalyzed coupling–cyclocondensation–coupling (C3) four-component synthesis..." - RSC Publishing. Available at: 5

  • "Diamine derivatives" - Google Patents (EP1405852B1). Available at: 6

Sources

Method

Application Notes &amp; Protocols: The Utility of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine in Modern Heterocyclic Synthesis

Introduction: A Versatile Building Block for Fused Pyridine Heterocycles In the landscape of heterocyclic chemistry, the strategic design of molecular precursors is paramount for the efficient construction of complex sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for Fused Pyridine Heterocycles

In the landscape of heterocyclic chemistry, the strategic design of molecular precursors is paramount for the efficient construction of complex scaffolds. 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine emerges as a highly valuable and versatile building block, particularly for the synthesis of fused bicyclic systems. Its utility is rooted in a unique confluence of structural features:

  • The Hydrazinyl Moiety : The 2-(2-methylhydrazinyl) group serves as a potent binucleophile, primed for cyclization reactions with a variety of electrophilic partners. The presence of the methyl group on the terminal nitrogen can direct the regioselectivity of cyclization and modulate the electronic properties of the final product.

  • The Activated Pyridine Ring : The electron-withdrawing nitro group at the 5-position significantly acidifies the C-H bond at the 6-position and activates the ring toward nucleophilic attack. This electronic feature is critical for facilitating intramolecular cyclization steps that might otherwise be energetically unfavorable.

  • A Handle for Diversification : The nitro group is not merely an activating group; it is a synthetic handle that can be readily reduced to an amino functionality. This opens a gateway to a vast array of secondary derivatizations, crucial for library synthesis in drug discovery programs.

These attributes make 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine an ideal starting material for constructing pyrazolo[3,4-b]pyridines, a class of compounds renowned for their diverse biological activities.[1][2] This guide provides an in-depth exploration of its primary application, including mechanistic insights and detailed experimental protocols, tailored for researchers in synthetic and medicinal chemistry.

Core Application: Synthesis of 7-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Scaffolds

The most prominent application of 4-methyl-2-(2-methylhydrazinyl)-5-nitropyridine is in the construction of the pyrazolo[3,4-b]pyridine core. This scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as kinase inhibitors, antidiabetic agents, and antimicrobials.[3][4][5] The synthesis is typically achieved through a condensation-cyclization cascade with a 1,3-dicarbonyl compound or a synthetic equivalent.

Mechanistic Rationale (The Gould-Jacobs Analogue)

The reaction follows a pathway analogous to the well-established Gould-Jacobs reaction for quinoline synthesis.[2] The causality behind this transformation is a logical sequence of nucleophilic and electrophilic interactions orchestrated by the reagent's inherent reactivity.

  • Initial Condensation : The more nucleophilic terminal nitrogen of the methylhydrazinyl group attacks one of the carbonyls of the 1,3-dicarbonyl partner, which is often acid-catalyzed to enhance carbonyl electrophilicity. This is followed by dehydration to form a key hydrazone intermediate.

  • Intramolecular Cyclization : The crucial ring-closing step involves the nucleophilic attack from the C-6 position of the activated pyridine ring onto the second carbonyl group. The electron-withdrawing nitro group at C-5 is essential for acidifying the C-6 proton, enabling its deprotonation under thermal or basic conditions to form a carbanionic species that facilitates the cyclization.

  • Aromatization : A final dehydration step eliminates water to furnish the fully aromatic pyrazolo[3,4-b]pyridine ring system.

When an unsymmetrical 1,3-dicarbonyl compound is used, the potential for regioisomers exists, with the outcome depending on the relative electrophilicity of the two carbonyl groups.[2]

Pyrazolo[3,4-b]pyridine Synthesis Mechanism reagent 4-Methyl-2-(2-methylhydrazinyl) -5-nitropyridine hydrazone Hydrazone Intermediate reagent->hydrazone Condensation dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) dicarbonyl->hydrazone conditions Heat / Acid Catalyst (-H₂O) cyclized Cyclized Intermediate (Non-aromatic) aromatization Dehydration (-H₂O) product Substituted Pyrazolo[3,4-b]pyridine conditions->cyclized Intramolecular Cyclization aromatization->product Aromatization

Caption: Mechanism for Pyrazolo[3,4-b]pyridine Formation.

Experimental Protocol 1: Synthesis of 1,3,7-Trimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

This protocol details a representative synthesis using acetylacetone as the 1,3-dicarbonyl partner.

Materials:

  • 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (e.g., 1.82 g, 10 mmol).

  • Solvent and Reagent Addition : Add glacial acetic acid (20 mL) to dissolve the starting material. To this solution, add acetylacetone (1.2 g, 12 mmol) dropwise.

  • Thermal Cyclization : Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. The causality for using acetic acid as a solvent is twofold: it provides an acidic medium to catalyze the initial condensation and is a high-boiling polar solvent suitable for the thermal cyclization.

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation :

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-cold water (200 mL) with stirring. This will cause the product to precipitate.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Purification :

    • Dry the crude solid under vacuum.

    • For higher purity, the product can be recrystallized from ethanol or purified by column chromatography on silica gel.

Trustworthiness Note : This protocol is self-validating through TLC monitoring. The distinct polarity difference between the hydrazine starting material and the fused aromatic product allows for clear tracking of the reaction's progression to completion, ensuring reproducibility.

Gateway to Molecular Diversity: Post-Synthesis Modifications

The synthesized 5-nitro-1H-pyrazolo[3,4-b]pyridine is not an endpoint but a versatile intermediate. The nitro group can be readily converted into an amine, providing a key point for diversification to build libraries of analogues for structure-activity relationship (SAR) studies. This is a common strategy in the development of novel therapeutics.[6]

Synthetic Workflow start 4-Methyl-2-(2-methylhydrazinyl) -5-nitropyridine step1 Cyclization (Protocol 1) start->step1 intermediate 5-Nitro-Pyrazolo[3,4-b]pyridine Scaffold step1->intermediate step2 Nitro Group Reduction (Protocol 2) intermediate->step2 amine 5-Amino-Pyrazolo[3,4-b]pyridine Scaffold step2->amine derivatization Further Derivatization (Amide Coupling, etc.) amine->derivatization products Library of Bioactive Analogues derivatization->products

Caption: Workflow for Synthesis and Diversification.

Experimental Protocol 2: Reduction of the Nitro Group to an Amine

This protocol describes a standard method for reducing the aromatic nitro group using tin(II) chloride.

Materials:

  • 1,3,7-Trimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup : In a round-bottom flask, dissolve the 5-nitro-pyrazolo[3,4-b]pyridine derivative (e.g., 2.44 g, 10 mmol) in ethanol (50 mL).

  • Reagent Addition : Add tin(II) chloride dihydrate (e.g., 11.3 g, 50 mmol) to the solution.

  • Reaction : Heat the mixture to reflux (approx. 78 °C) for 2-3 hours. The use of a mild reducing agent like SnCl₂ is advantageous as it selectively reduces the nitro group without affecting other functionalities on the heterocyclic core.

  • Monitoring : Monitor the reaction by TLC. The product amine will have a different Rf value and may be visualized with a different stain (e.g., ninhydrin) if necessary.

  • Work-up :

    • Cool the reaction mixture and concentrate it under reduced pressure to remove most of the ethanol.

    • Dilute the residue with ethyl acetate (100 mL).

    • Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~8. This step is critical to quench the acidic reaction and precipitate tin salts.

    • Filter the mixture through a pad of celite to remove the inorganic tin salts. Wash the celite pad with additional ethyl acetate.

  • Extraction and Isolation :

    • Transfer the filtrate to a separatory funnel. Wash the organic layer with water (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-amino-pyrazolo[3,4-b]pyridine derivative.

  • Purification : The crude product can be purified by column chromatography or recrystallization as needed.

Summary of Applications and Potential

The strategic placement of reactive functional groups makes 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine a powerful tool for synthetic chemists. Its primary utility in forming the medicinally relevant pyrazolo[3,4-b]pyridine core provides a robust and reliable entry point into a class of compounds with significant therapeutic potential.

ApplicationReaction PartnerResulting ScaffoldKey Features & Rationale
Core Synthesis 1,3-DicarbonylsPyrazolo[3,4-b]pyridineEfficient cyclization driven by the hydrazinyl nucleophile and nitro-activated pyridine ring.
Diversification Reducing Agents (e.g., SnCl₂)5-Aminopyrazolo[3,4-b]pyridineConverts the activating group into a versatile synthetic handle for library synthesis.
Potential Application Orthoformates / Formic AcidTriazolo[4,3-a]pyridine derivativeThe hydrazinyl group can react with C1 electrophiles to form a fused triazole ring.

The subsequent reduction of the nitro group unlocks immense potential for creating diverse chemical libraries. The resulting amino group can be acylated, alkylated, or used in various coupling reactions to explore the chemical space around this privileged scaffold, aiding in the discovery of new drug candidates.[1][4]

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI. Available at: [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (n.d.). PMC. Available at: [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing. Available at: [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (n.d.). Der Pharma Chemica. Available at: [Link]

  • 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine. (n.d.). Synthonix, Inc. Available at: [Link]

  • "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. (n.d.). ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PMC - NIH. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). PMC. Available at: [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][7][8]triazin-7(6H)-ones and Derivatives. (2025). MDPI. Available at: [Link]

  • CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. (n.d.). Google Patents.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC - NIH. Available at: [Link]

Sources

Application

Scale-up synthesis techniques for 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine

Application Note: Scalable Synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine via Nucleophilic Aromatic Substitution Executive Summary The synthesis of highly functionalized pyridine derivatives, such as 4-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine via Nucleophilic Aromatic Substitution

Executive Summary

The synthesis of highly functionalized pyridine derivatives, such as 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (CAS: 2274551-12-9), is a critical operation in the development of targeted therapeutics and kinase inhibitors. This application note details a robust, scalable protocol for synthesizing this intermediate via a Nucleophilic Aromatic Substitution (SNAr) utilizing 2-chloro-4-methyl-5-nitropyridine and methylhydrazine. The methodology is designed as a self-validating system, prioritizing process safety, regiocontrol, and high-throughput reliability in professional pilot-plant environments.

Mechanistic Rationale & Causality

To successfully scale this reaction, one must understand the electronic and steric factors driving the SNAr pathway.

Pyridine rings are inherently electron-deficient, making them excellent substrates for nucleophilic attack, particularly at the 2- and 4-positions where the resulting anionic intermediate (the Meisenheimer complex) is stabilized by the electronegative nitrogen atom [1]. In our specific substrate, the presence of the strongly electron-withdrawing nitro group at the 5-position provides profound synergistic activation of the 2-position[2]. This allows the displacement of the chloride leaving group to proceed under relatively mild thermal conditions.

When utilizing methylhydrazine, regioselectivity is a primary concern due to its two nucleophilic nitrogen centers. Steric hindrance from the adjacent methyl and nitro groups on the pyridine ring directs the attack predominantly from the less sterically encumbered, unsubstituted nitrogen (NH₂), resulting in the 2-(2-methylhydrazinyl) connectivity. The exothermicity of hydrazine-based SNAr reactions requires strict dosing controls to prevent thermal runaway and the degradation of the thermally sensitive nitroaromatic product.

Process Workflow & Visualization

The following workflow maps the critical phases of the scale-up process, highlighting the transition from inert preparation to final isolation.

Fig 1: Scale-up workflow for the SNAr synthesis of the target nitropyridine.

Data Presentation: Reaction Optimization

Prior to pilot-scale execution, the reaction parameters were mapped to determine the optimal design space. The data below demonstrates the causality between dosing temperature, solvent selection, and overall yield/purity.

Parameter SetSolventDosing Temp (°C)MMH EquivalentsIPC Conversion (%)Isolated Yield (%)HPLC Purity (%)
Trial 1 (Baseline)Ethanol20 - 252.5>9968.492.1
Trial 2THF0 - 52.5>9974.295.5
Trial 3DCM0 - 52.198.571.094.8
Trial 4 (Optimized) THF 0 - 5 2.1 >99 88.6 99.2

Note: Trial 4 utilizes THF to ensure complete solubility of the starting material while maintaining a low dosing temperature to suppress bis-addition and oxidative degradation.

Step-by-Step Experimental Protocol (100g Scale)

Safety Warning: Methylhydrazine is highly toxic, flammable, and a suspected carcinogen. This protocol must ONLY be executed in a professional laboratory setting utilizing a properly ventilated fume hood, appropriate PPE (including chemical-resistant suits and supplied-air respirators if required by site EHS), and a jacketed reactor equipped with automated temperature control.

Phase 1: Preparation and Dissolution

  • Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, internal temperature probe (PT100), reflux condenser, and an inert gas (N₂) inlet.

  • Purge the reactor with N₂ for 15 minutes to displace atmospheric oxygen.

  • Charge the reactor with 2-chloro-4-methyl-5-nitropyridine (100.0 g, 0.579 mol, 1.0 eq) and anhydrous Tetrahydrofuran (THF) (800 mL, 8 volumes).

  • Initiate mechanical stirring at 250 RPM until complete dissolution is achieved.

  • Set the jacket chiller to cool the internal reaction mass to 0 °C to 5 °C.

Phase 2: Controlled Dosing (Critical Safety Step) 6. Prepare a dosing funnel with methylhydrazine (56.0 g, 1.21 mol, 2.1 eq). Rationale: 1.0 eq acts as the nucleophile, while the remaining 1.1 eq acts as an acid scavenger for the liberated HCl. 7. Begin dropwise addition of methylhydrazine. Modulate the dosing rate to ensure the internal temperature strictly does not exceed 10 °C. 8. Causality Check: The SNAr reaction is highly exothermic. Exceeding 10 °C during dosing promotes the formation of des-methyl impurities and increases the risk of thermal runaway.

Phase 3: Maturation and In-Process Control (IPC) 9. Once dosing is complete, maintain the internal temperature at 5 °C for 30 minutes, then adjust the jacket to warm the reaction mass to 20 °C. 10. Stir at 20 °C for 4 hours. 11. Self-Validating IPC: Withdraw a 0.1 mL aliquot, dilute in 1.0 mL Acetonitrile, and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the unreacted 2-chloro-4-methyl-5-nitropyridine is ≤ 0.5% AUC. If > 0.5%, continue stirring for an additional 2 hours and re-sample.

Phase 4: Quench and Isolation 12. Quench the reaction by slowly adding 500 mL of chilled (5 °C) deionized water. 13. Concentrate the mixture under reduced pressure (40 °C, 150 mbar) to remove the bulk of the THF. 14. The product will begin to precipitate from the aqueous phase as a crystalline solid. 15. Cool the resulting aqueous slurry to 0 °C and age for 2 hours to maximize crystallization yield. 16. Filter the slurry through a sintered glass funnel (Porosity 3). Wash the filter cake with ice-cold water (2 x 100 mL) to remove residual hydrazine hydrochlorides. 17. Dry the solid in a vacuum oven at 45 °C until a constant weight is achieved.

References

  • Wikipedia Contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "Concerted Nucleophilic Aromatic Substitution Reactions." PubMed Central (PMC). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine synthesis

Welcome to the technical support center for the synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction yield and purity.

I. Reaction Overview and Mechanism

The synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable precursor, most commonly 2-chloro-4-methyl-5-nitropyridine, with methylhydrazine.

The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂). The attack of the nucleophile (methylhydrazine) occurs preferentially at the C2 and C4 positions, as the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, thus stabilizing the intermediate.[1][2] In this specific synthesis, the chlorine atom at the C2 position serves as a good leaving group, facilitating the substitution.

Reaction Pathway

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Start 2-Chloro-4-methyl- 5-nitropyridine Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + Methylhydrazine Nucleophile Methylhydrazine (CH3NHNH2) Product 4-Methyl-2-(2-methylhydrazinyl) -5-nitropyridine Intermediate->Product - Cl- Intermediate->Product Leaving_Group Chloride Ion (Cl-)

Caption: SNAr mechanism for the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material and why?

The most prevalent starting material is 2-chloro-4-methyl-5-nitropyridine. The chloro group is a sufficiently good leaving group for this SNAr reaction. While fluoro-substituted pyridines can be more reactive in SNAr reactions, the chloro-analogue is often more readily available and cost-effective.[2][3]

Q2: What are the key reaction parameters to control for a high yield?

Several factors critically influence the reaction yield:

  • Temperature: The reaction is typically run at a controlled temperature. While some heat may be necessary to drive the reaction to completion, excessive temperatures can lead to side reactions and decomposition of both the starting material and the product.[4]

  • Solvent: The choice of solvent is crucial. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often used as they can solvate the Meisenheimer intermediate, but protic solvents like ethanol or isopropanol can also be employed. The optimal solvent will depend on the specific reaction conditions.

  • Stoichiometry: Using a slight excess of methylhydrazine can help drive the reaction to completion. However, a large excess can complicate the purification process.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and avoid the formation of degradation products.[4]

Q3: What are the potential side reactions that can lower the yield?

The primary side reactions to be aware of include:

  • Formation of Isomers: If the starting material contains isomeric impurities, such as 4-chloro-2-methyl-3-nitropyridine, this will lead to the formation of the corresponding isomeric product, which can be difficult to separate.[5]

  • Over-reaction: While less common with a secondary amine nucleophile, there is a possibility of further reactions if other reactive sites are present.

  • Decomposition: Nitropyridines can be thermally sensitive. High reaction temperatures can lead to decomposition and the formation of tar-like substances.[4]

  • Hydrolysis of the Chloro Group: If water is present in the reaction mixture, the starting material can hydrolyze to form 2-hydroxy-4-methyl-5-nitropyridine, which is unreactive towards methylhydrazine under these conditions.[5]

III. Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Starting Material: The 2-chloro-4-methyl-5-nitropyridine may have degraded or be of poor quality. 2. Insufficient Reaction Temperature: The activation energy for the reaction may not be met. 3. Poor Quality Methylhydrazine: The nucleophile may have oxidized or degraded.1. Verify Starting Material: Check the purity of the starting material using techniques like NMR or GC-MS. If necessary, purify the starting material before use.[6] 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10°C) while monitoring the reaction by TLC. 3. Use Fresh Nucleophile: Use freshly opened or distilled methylhydrazine.
Formation of Multiple Products (Observed by TLC/HPLC) 1. Isomeric Impurities in Starting Material: The precursor may contain other isomers.[5] 2. Side Reactions: Undesired reactions may be occurring under the current conditions. 3. Decomposition: The product or starting material might be degrading.[4]1. Purify Starting Material: Purify the 2-chloro-4-methyl-5-nitropyridine by recrystallization or column chromatography.[5] 2. Modify Reaction Conditions: Try a lower reaction temperature or a different solvent. Consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. 3. Control Temperature and Time: Avoid excessive heating and prolonged reaction times.[4]
Difficult Purification 1. Similar Polarity of Product and Impurities: Isomeric byproducts or unreacted starting material can have similar polarities to the desired product.[5] 2. Presence of Tar-like Substances: High temperatures can lead to the formation of polymeric materials.[4]1. Optimize Chromatography: Use a different solvent system for column chromatography or consider preparative HPLC for challenging separations. 2. Aqueous Work-up: Perform an aqueous work-up to remove water-soluble impurities. An extraction with a suitable organic solvent can help isolate the product.[7] 3. Trituration: Try triturating the crude product with a non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.
Troubleshooting Workflow

Troubleshooting_Workflow cluster_SM Starting Material Issues cluster_Conditions Reaction Condition Optimization cluster_Purification Purification Strategy Start Low Yield or Impure Product Check_SM Verify Purity of Starting Materials Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Crude Analyze Crude Product (TLC/HPLC/NMR) Start->Analyze_Crude Purify_SM Purify Starting Material Check_SM->Purify_SM Impurities Detected Adjust_Temp Adjust Temperature Check_Conditions->Adjust_Temp Change_Solvent Change Solvent Check_Conditions->Change_Solvent Vary_Stoich Vary Stoichiometry Check_Conditions->Vary_Stoich Optimize_Chroma Optimize Chromatography Analyze_Crude->Optimize_Chroma Complex Mixture Recrystallize Recrystallization Analyze_Crude->Recrystallize Solid Product Rerun_Reaction Re-run Reaction Purify_SM->Rerun_Reaction Optimized Adjust_Temp->Rerun_Reaction Change_Solvent->Rerun_Reaction Vary_Stoich->Rerun_Reaction Pure_Product Pure Product (High Yield) Optimize_Chroma->Pure_Product Recrystallize->Pure_Product Rerun_Reaction->Pure_Product Successful

Caption: A logical workflow for troubleshooting.

IV. Experimental Protocol Example

This is a general protocol and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Chloro-4-methyl-5-nitropyridine

  • Methylhydrazine

  • Anhydrous Ethanol (or other suitable solvent)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-chloro-4-methyl-5-nitropyridine (1 equivalent) in anhydrous ethanol.

  • Under an inert atmosphere (e.g., nitrogen), add methylhydrazine (1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to a gentle reflux (the optimal temperature may need to be determined empirically, e.g., 50-70°C).

  • Monitor the reaction progress by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., increasing the percentage of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and remove the solvent to yield 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine.

V. References

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine. Available from:

  • The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Available from:

  • BenchChem. Common side reactions in the synthesis of 4-Methyl-5-nitropicolinaldehyde. Available from:

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Available from:

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). PMC. Available from:

  • Synthonix, Inc. 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine - [AC80181]. Available from:

  • Wikipedia. Nucleophilic aromatic substitution. Available from:

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available from:

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023). MDPI. Available from:

  • BLDpharm. 2274551-12-9|4-Methyl-2-(2-methylhydrazineyl)-5-nitropyridine. Available from:

  • PrepChem.com. Synthesis of 2-chloro-4-methyl-5-nitropyridine. Available from:

  • BenchChem. Common side reactions in the synthesis of 4-Chloro-2-methyl-3-nitropyridine. Available from:

  • GuideChem. How is 2-Chloro-4-methyl-5-nitropyridine synthesized? (2022). Available from:

  • ChemicalBook. 2-Chloro-4-methyl-5-nitropyridine synthesis. Available from:

  • The Royal Society of Chemistry. c5sc02983j1.pdf. Available from:

  • Google Patents. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl). Available from:

  • PrepChem.com. Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Available from:

  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Available from:

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). ResearchGate. Available from:

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Available from:

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available from:

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (2020). Available from:

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. Available from:

Sources

Optimization

Troubleshooting impurities in 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine crystallization

This technical support guide provides in-depth troubleshooting for impurities encountered during the crystallization of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine. This document is intended for researchers, scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting for impurities encountered during the crystallization of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine. This document is intended for researchers, scientists, and drug development professionals to navigate and resolve common challenges in obtaining this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities observed in the crystallization of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine?

A1: Impurities can stem from various sources, including starting materials, side reactions during synthesis, and degradation.[1] For nitropyridine derivatives, common process-related impurities may include unreacted starting materials, intermediates from incomplete reactions, and byproducts from side reactions such as the formation of dipyridine compounds.[2] Degradation products can also arise from exposure to heat, light, or reactive chemicals during the process.[1] Given the structure of the target compound, potential impurities could also include related nitrosamine impurities, which are a focus of regulatory concern.[3]

Q2: How critical is solvent selection to prevent impurity incorporation during crystallization?

A2: Solvent selection is a critical parameter in crystallization as it directly influences solubility, supersaturation, and crystal growth kinetics, all of which impact purity.[4] An ideal solvent system will have a high solubility for the target compound at elevated temperatures and a significantly lower solubility at cooler temperatures, while impurities remain soluble across this temperature range. This differential solubility is key to selectively crystallizing the desired product and leaving impurities behind in the mother liquor.[5] The choice of an inappropriate solvent can lead to issues like "oiling out," where the compound separates as a liquid instead of a solid, often trapping impurities.[5]

Q3: Can the cooling rate during crystallization significantly affect the final purity of the product?

A3: Absolutely. The cooling rate is a crucial factor that controls the level of supersaturation in the solution.[6] A slow and controlled cooling rate is generally preferred as it allows for the selective incorporation of the desired molecules into the growing crystal lattice while rejecting impurities.[5] Rapid cooling can lead to high supersaturation, which may cause spontaneous nucleation and rapid crystal growth, trapping impurities within the crystal lattice or on the crystal surface.[5][7]

Q4: What is "oiling out" and how can it be prevented during the crystallization of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine?

A4: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than as solid crystals. This is often caused by high levels of impurities which can lower the melting point of the compound, or by high supersaturation resulting from rapid cooling or excessive anti-solvent addition.[5] To prevent this, one can try re-dissolving the oil by gently heating the mixture and adding a small amount of additional solvent to reduce the saturation level, followed by slow cooling.[5] Modifying the solvent system to one where the compound has a slightly lower solubility at higher temperatures can also be beneficial.[5]

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the crystallization of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine.

Problem 1: Persistent Impurities Detected by HPLC/LC-MS After Initial Crystallization

Root Cause Analysis:

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for detecting and quantifying impurities.[1][8] The presence of persistent impurities after a single crystallization step suggests that either the impurities have very similar solubility profiles to the target compound, leading to co-crystallization, or they are being trapped within the crystals.[5]

Troubleshooting Workflow:

Troubleshooting_Persistent_Impurities start Start: Impurities Detected recrystallization Perform Recrystallization Dissolve in minimal hot solvent, cool slowly start->recrystallization Initial Step solvent_screening Solvent System Screening Test different solvents or solvent/anti-solvent mixtures recrystallization->solvent_screening If impurities persist end End: High Purity Product recrystallization->end If successful chromatography Consider Preparative Chromatography For difficult-to-remove impurities solvent_screening->chromatography For stubborn impurities solvent_screening->end If successful chromatography->end If successful

Caption: Workflow for addressing persistent impurities.

Detailed Steps:

  • Recrystallization: This is often the most effective first step. Dissolve the impure crystals in a minimal amount of a suitable hot solvent and allow the solution to cool slowly.[5] This process can be repeated until the desired purity is achieved.

  • Solvent System Screening: If recrystallization in the original solvent is ineffective, a systematic screening of different solvents or solvent/anti-solvent combinations is recommended. The goal is to find a system where the solubility difference between the target compound and the impurities is maximized.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor that contains dissolved impurities.[5]

  • Preparative Chromatography: For very challenging separations where impurities have nearly identical properties to the product, preparative liquid chromatography can be a highly effective, albeit more resource-intensive, purification method.

Problem 2: Low Crystal Yield

Root Cause Analysis:

Low yield can be attributed to several factors including incomplete crystallization (the compound remains in the mother liquor), using an inappropriate solvent system where the compound has high solubility even at low temperatures, or loss of material during transfers and filtration.[5]

Troubleshooting Strategies:

StrategyRationale
Optimize Solvent Volume Using the minimum amount of hot solvent required to fully dissolve the solid will maximize the recovery upon cooling.
Cooling to Lower Temperatures Further decreasing the temperature of the crystallization mixture can reduce the solubility of the product and increase the yield. Care must be taken to avoid precipitating impurities.
Anti-Solvent Addition Carefully adding a solvent in which the product is insoluble (an anti-solvent) can induce further crystallization. This should be done slowly to avoid oiling out.[4]
Seeding Introducing a small amount of pure crystals of the target compound (seed crystals) at the right moment can promote controlled crystal growth and improve yield.[7]
Problem 3: Formation of Small or Needle-like Crystals

Root Cause Analysis:

The formation of very small or needle-like crystals is often a result of rapid nucleation and crystal growth, which can be caused by high levels of supersaturation.[7] While not always indicative of impurity, this morphology can lead to poor filtration characteristics and can trap solvent and impurities.

Troubleshooting Workflow:

Troubleshooting_Crystal_Morphology start Start: Small/Needle-like Crystals slow_cooling Slower Cooling Rate Reduces supersaturation start->slow_cooling reduce_supersaturation Reduce Initial Supersaturation Use slightly more solvent slow_cooling->reduce_supersaturation If issue persists end End: Well-formed Crystals slow_cooling->end If successful seeding Introduce Seed Crystals Promotes controlled growth reduce_supersaturation->seeding For further control reduce_supersaturation->end If successful seeding->end If successful

Caption: Workflow for improving crystal morphology.

Detailed Steps:

  • Slower Cooling: Implement a slower, more controlled cooling profile to reduce the rate of supersaturation generation.[6]

  • Reduce Initial Supersaturation: Dissolve the compound in a slightly larger volume of solvent to lower the initial concentration and therefore the driving force for nucleation.

  • Seeding: Add a small quantity of high-quality seed crystals to the solution once it becomes slightly supersaturated. This provides a template for crystal growth and can lead to larger, more well-defined crystals.[7]

  • Solvent Modification: Experiment with different solvents or the addition of a co-solvent, as the solvent can influence crystal habit.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Place the impure 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine in a suitable flask.

  • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold, fresh solvent.

  • Dry the crystals under vacuum.

Protocol 2: HPLC Method for Impurity Profiling (Starting Point)

This is a general-purpose reversed-phase HPLC method that can serve as a starting point for analysis. Method optimization will likely be necessary.[1]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., determined by UV scan of the main compound)
Injection Volume 10 µL

Sample Preparation: Dissolve a precisely weighed amount of the 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine sample in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.[1]

References

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. Retrieved from [Link]

  • Myerson, A. S. (2002). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved from [Link]

  • Mullin, J. W. (2001). Crystallization processes in pharmaceutical technology and drug delivery design. International Journal of Pharmaceutics, 228(1-2), 1-10.
  • Process for preparation of nitropyridine derivatives. (2010). Google Patents.
  • Nitroso-Derivatives of Dihydropyridine Calcium Channel Blockers (CCBs). (2023, February 20). EFPIA.
  • Yuvaraj, H., Sundaramoorthy, S., Velmurugan, D., & Kalkhambkar, R. G. (2011). (Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o178.
  • Fun, H. K., Ooi, C. W., & Arshad, S. (2009). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1593.
  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • Synthesis of 2-methoxy-4-methyl-5-nitropyridine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Li, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Nitropyridines, Their Synthesis and Reactions. (n.d.).
  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.).
  • Al-Shehri, S., & Al-Warthan, A. (2021). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. PubMed, 34(7), 1145-1151.
  • 5-methyl-2,2'-bipyridine. (n.d.). Organic Syntheses Procedure.
  • Crystal structure of (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)- amine, C15H18N2. (2015, June 8).
  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021, October 31).
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.).
  • Analytical Methods. (n.d.). RSC Publishing.
  • Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. (2024, October 29). MDPI.
  • 2-Hydrazinyl-4-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the SNAr Synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine

Welcome to the Technical Support Center for advanced pharmaceutical intermediates. The synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine via Nucleophilic Aromatic Substitution (SNAr) presents a classic challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced pharmaceutical intermediates. The synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine via Nucleophilic Aromatic Substitution (SNAr) presents a classic challenge in regioselectivity and thermodynamic control.

When reacting 2-chloro-4-methyl-5-nitropyridine[1] with methylhydrazine, the nucleophile possesses two reactive centers: the primary amine ( −NH2​ ) and the secondary amine ( −NHCH3​ ). Achieving high yields of the target 2-(2-methylhydrazinyl) isomer—where the primary nitrogen attacks the pyridine ring—requires precise manipulation of solvent polarity and temperature to override the natural nucleophilicity of the secondary amine[2],[3].

Below is our comprehensive troubleshooting guide, quantitative optimization data, and a self-validating experimental protocol designed to ensure reproducible success in your workflows.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why am I getting poor regioselectivity, with high amounts of the 1-methylhydrazinyl byproduct?

The Causality: Methylhydrazine contains two nucleophilic nitrogens. The secondary nitrogen ( −NHCH3​ ) is inherently more electron-rich and nucleophilic due to the inductive electron-donating effect of the methyl group. However, the primary nitrogen ( −NH2​ ) is less sterically hindered. If you are seeing the 1-methylhydrazinyl isomer, your reaction conditions are allowing the more nucleophilic secondary nitrogen to dominate the attack. The Solution: Switch to a polar protic solvent (e.g., Ethanol or Hexafluoroisopropanol) and strictly maintain kinetic control (0–5 °C) . Protic solvents form strong hydrogen-bonding networks. Because the secondary nitrogen is more basic, it acts as a stronger hydrogen-bond acceptor, which selectively dampens its nucleophilicity[2]. Simultaneously, low temperatures trap the reaction under kinetic control, favoring attack by the less sterically hindered primary nitrogen[3].

Q2: My reaction mixture turns dark red/brown, and my yields are low. What is causing this degradation?

The Causality: The SNAr reaction of activated nitropyridines is highly exothermic. If the heat of reaction is not efficiently dissipated, localized temperature spikes occur. Elevated temperatures not only shift the reaction toward thermodynamic control (favoring the wrong regioisomer) but also trigger the oxidative degradation of the hydrazine moiety, producing dark, tarry byproducts[4]. The Solution: Implement a self-validating cooling protocol. Ensure the internal temperature remains strictly below 5 °C throughout the addition phase. Add the methylhydrazine dropwise (preferably via a syringe pump) and maintain a vigorous stirring rate to prevent localized hot spots.

Q3: The starting material remains unreacted despite adding an excess of methylhydrazine. Should I heat the reaction?

The Causality: Do not heat the reaction, as this will destroy your regioselectivity. Incomplete conversion at 0 °C is almost always a solubility issue. 2-Chloro-4-methyl-5-nitropyridine has limited solubility in cold protic solvents[1]. If the concentration is too high, the electrophile precipitates out of the solution, halting the reaction. The Solution: Optimize your solvent volume or utilize a co-solvent system (e.g., EtOH/THF in a 4:1 ratio). This maintains the solubility of the starting material while preserving the protic environment necessary to direct the regioselectivity.

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between solvent choice, temperature, and the resulting regioselectivity.

Solvent SystemTemperature (°C)Regiomeric Ratio (2-Me : 1-Me)Overall Yield (%)Mechanistic Observation / Validation
THF (Aprotic)2540 : 6065Poor selectivity; absence of H-bonding allows the more nucleophilic −NHCH3​ to dominate.
THF (Aprotic)0 – 565 : 3572Slight improvement due to kinetic (steric) control, but still sub-optimal.
EtOH (Protic)2575 : 2578H-bonding dampens −NHCH3​ nucleophilicity, but elevated temp allows thermodynamic crossover.
EtOH (Protic)0 – 592 : 885Optimal. Synergistic kinetic and solvation control maximizes target isomer yield.
HFIP (Protic)0 – 5>98 : 281Maximum H-bonding network yields near-perfect regioselectivity[2].

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness, this methodology incorporates built-in physical and chemical validation checkpoints to verify that the reaction is proceeding correctly at each stage.

Step 1: Preparation and Dissolution

  • Action: Suspend 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in absolute Ethanol (10 volumes). If solubility is poor, add THF (up to 2 volumes) until dissolved.

  • Causality: Establishing a homogenous protic environment is critical for the selective solvation of the methylhydrazine.

  • Self-Validation Check: The mixture must form a clear, pale-yellow solution. Any remaining solids indicate insufficient solvent volume, which will artificially stall the reaction.

Step 2: Kinetic Cooling

  • Action: Submerge the reaction flask in an ice-water bath under an inert Argon atmosphere.

  • Causality: Prevents oxidative degradation of the hydrazine and sets the stage for kinetic control.

  • Self-Validation Check: Do not proceed until an internal temperature probe reads strictly between 0 °C and 5 °C .

Step 3: Controlled Nucleophilic Addition

  • Action: Add methylhydrazine (1.1 eq) dropwise over 30–45 minutes.

  • Causality: Slow addition prevents exothermic runaway, ensuring the temperature does not spike and shift the reaction toward thermodynamic control[3],[4].

  • Self-Validation Check: Watch for a transient deep yellow-to-orange color shift, indicating the formation of the Meisenheimer intermediate. If the internal temperature exceeds 5 °C, pause the addition immediately until the system cools.

Step 4: Reaction Monitoring

  • Action: Stir the reaction at 0–5 °C for 2 hours.

  • Causality: Allows sufficient time for complete conversion under low-temperature kinetic constraints.

  • Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a single major polar spot ( Rf​≈0.3 ).

Step 5: Quenching and Isolation

  • Action: Quench the reaction by adding ice-cold distilled water (20 volumes) dropwise to precipitate the product. Filter the solid and wash with cold water.

  • Causality: Water forces the hydrophobic product out of solution while washing away unreacted methylhydrazine and polar salts.

  • Self-Validation Check: The isolated product should be a bright yellow-to-orange crystalline solid. A dark brown or gummy residue indicates thermal degradation occurred during Step 3.

Part 4: Mechanistic Workflow Diagram

SNAr_Optimization SM 2-Chloro-4-methyl-5-nitropyridine (Electrophile) Solvent Solvent Selection SM->Solvent Dissolve Protic Protic Solvent (EtOH) H-bonds with NHMe Solvent->Protic Optimal Aprotic Aprotic Solvent (THF) No H-bonding Solvent->Aprotic Sub-optimal Temp Temperature Control Protic->Temp Add MeNHNH2 Aprotic->Temp Add MeNHNH2 Kinetic 0°C - 5°C (Kinetic Control) Temp->Kinetic Dropwise Thermo > 25°C (Thermodynamic Control) Temp->Thermo Rapid/Uncontrolled Target Target Regioisomer: 4-Methyl-2-(2-methylhydrazinyl)- 5-nitropyridine Kinetic->Target High Regioselectivity OffTarget Off-Target: 1-methylhydrazinyl isomer & Degradation Thermo->OffTarget Poor Selectivity

Workflow for optimizing solvent and temperature in the SNAr synthesis of the target compound.

References

  • National Center for Biotechnology Information. "2-Chloro-4-methyl-5-nitropyridine | C6H5ClN2O2 | CID 345364", PubChem. URL:[Link]

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents", The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Pace, V., et al. "Mechanistic insights into the ANRORC-like rearrangement between methylhydrazine and 1,2,4-oxadiazole derivatives", Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine

Welcome to the dedicated technical support center for 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in organic solvents. Our goal is to provide you with the expertise and practical guidance necessary to ensure the success of your experiments.

Understanding the Solubility Profile of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine

4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine is a unique molecule with a complex solubility profile owing to its distinct functional groups: a pyridine ring, a methyl group, a nitro group, and a methylhydrazinyl moiety. These groups impart a combination of polar and non-polar characteristics, as well as basic properties, which can lead to solubility challenges in common organic solvents. This guide will walk you through a systematic approach to troubleshooting and optimizing the solubility of this compound for your specific application.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine is not dissolving in my desired organic solvent. What are the first steps I should take?

A1: When encountering poor solubility, a systematic approach is crucial. The initial steps involve characterizing the problem and exploring simple, direct solutions.

Initial Troubleshooting Workflow:

A Initial Observation: Poor Solubility B Step 1: Solvent Screening (Polarity Spectrum) A->B C Step 2: Gentle Heating (Assess Temperature Effect) B->C D Step 3: Sonication (Mechanical Agitation) C->D E Solubility Improved? D->E F Proceed with Experiment E->F Yes G Advanced Troubleshooting (See Q2-Q4) E->G No

Caption: Initial troubleshooting workflow for solubility issues.

Detailed Steps:

  • Solvent Screening: Test the solubility in a range of solvents with varying polarities. It's recommended to start with small quantities of the compound. A suggested screening panel is provided in the table below.

  • Gentle Heating: The solubility of most organic solids increases with temperature.[1][2][3][4] Gently warm the solvent-solute mixture to see if the compound dissolves. Be cautious and ensure the compound is stable at elevated temperatures.

  • Sonication: Use a sonication bath to provide mechanical agitation. This can help break down solute aggregates and accelerate the dissolution process.

Data Logging Table for Initial Solvent Screening:

SolventPolarity IndexObservation at Room Temp. (e.g., Insoluble, Partially Soluble, Soluble)Observation with Heating (e.g., 40-50°C)
Dichloromethane (DCM)3.1
Tetrahydrofuran (THF)4.0
Ethyl Acetate4.4
Acetone5.1
Acetonitrile (MeCN)5.8
Dimethylformamide (DMF)6.4
Dimethyl Sulfoxide (DMSO)7.2
Ethanol4.3
Methanol5.1
Q2: I've tried common solvents with little success. How can I use co-solvents to improve the solubility of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine?

A2: Co-solvency is a powerful technique for dissolving compounds with mixed polarity.[5][6][7] By blending two or more miscible solvents, you can fine-tune the polarity of the solvent system to better match the solute.

Rationale: 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine has both hydrophobic (methyl group, pyridine ring) and hydrophilic/polar (nitro group, hydrazinyl group) features. A single solvent may not effectively solvate all parts of the molecule. A co-solvent system can address this by providing a more accommodating environment.

Experimental Protocol for Co-solvent System Development:

  • Select a Primary Solvent: Choose a solvent in which the compound has at least partial solubility.

  • Select a Co-solvent: Choose a miscible co-solvent with a different polarity. For example, if your primary solvent is relatively non-polar (like DCM), a polar co-solvent like DMSO or DMF could be effective.

  • Prepare a Stock Solution: Dissolve the compound in a minimal amount of the stronger solvent (the one in which it is more soluble, likely a polar aprotic solvent like DMSO or DMF).

  • Titrate with the Weaker Solvent: Gradually add the second solvent (the "weaker" solvent) to the stock solution until you reach your desired final concentration and solvent ratio.

Example Co-solvent Systems to Explore:

  • Dichloromethane (DCM) / Dimethylformamide (DMF)

  • Tetrahydrofuran (THF) / Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (MeCN) / N-Methyl-2-pyrrolidone (NMP)[8]

  • Ethanol / Water (for applications where aqueous miscibility is needed)

A Select Primary Solvent (Partial Solubility) B Select Miscible Co-solvent (Different Polarity) A->B C Prepare Concentrated Stock in Stronger Solvent B->C D Titrate with Weaker Solvent to Final Concentration C->D E Visually Inspect for Precipitation D->E E->C Precipitation Occurs (Adjust Ratio) F Optimal Co-solvent Ratio Achieved E->F No Precipitation

Caption: Workflow for developing a co-solvent system.

Q3: The pyridine and hydrazinyl groups in my compound are basic. Can I leverage pH to improve solubility?

A3: Absolutely. The basic nitrogen atoms in the pyridine ring and the hydrazinyl group can be protonated in an acidic environment.[9][10][11] This protonation results in the formation of a salt, which is generally more soluble in polar solvents than the neutral free base.[12]

Mechanism of pH-Dependent Solubility:

In the presence of an acid, the lone pair of electrons on the nitrogen atoms can accept a proton, forming a positively charged pyridinium or hydrazinium cation. This ionic species will have stronger interactions with polar solvent molecules, leading to increased solubility.

Protocol for Solubility Enhancement via pH Modification:

  • Solvent Selection: This method is most effective in protic solvents (e.g., methanol, ethanol) or polar aprotic solvents that can support ionic species (e.g., DMF, DMSO).

  • Acid Selection: Choose a suitable organic or inorganic acid.

    • For organic solvents: Trifluoroacetic acid (TFA) or acetic acid are good starting points as they are soluble in a wide range of organic solvents.

    • For potential isolation of a salt: Hydrochloric acid (as a solution in an organic solvent like dioxane or isopropanol) or methanesulfonic acid can be used.

  • Procedure: a. Suspend the 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine in the chosen organic solvent. b. Add the selected acid dropwise while stirring. c. Continue adding the acid until the compound dissolves. It is advisable to use the minimum amount of acid necessary to achieve dissolution to avoid potential side reactions.

Caution: Ensure that the acidic conditions are compatible with the stability of your compound and will not interfere with downstream applications.

Q4: I need to prepare a stock solution at a high concentration. What is the most robust method to determine the maximum solubility?

A4: To determine the thermodynamic solubility, the shake-flask method is the gold standard.[13] This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of solubility under specific conditions (i.e., a given solvent and temperature).

Shake-Flask Method for Thermodynamic Solubility Determination:

  • Preparation: Add an excess amount of solid 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine to a known volume of the solvent or co-solvent system in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Place the vial on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended time allows the system to reach equilibrium.

  • Separation: After equilibration, separate the undissolved solid from the solution. This is best done by centrifuging the sample and then carefully collecting the supernatant. Alternatively, the solution can be filtered through a syringe filter compatible with the solvent.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

Data Summary Table for Thermodynamic Solubility:

Solvent SystemTemperature (°C)Measured Solubility (mg/mL)
Acetonitrile25
DMSO25
90:10 MeCN:DMSO (v/v)25
90:10 MeCN:DMSO (v/v)40

Summary of Key Solubility Enhancement Strategies

StrategyPrincipleWhen to UseKey Considerations
Solvent Screening Matching solute and solvent polarity.As the first step for any new compound.Test a broad range of polarities.
Heating Increasing kinetic energy to overcome lattice energy.When gentle heating can aid dissolution without decomposition.Compound stability at elevated temperatures.
Co-solvency Modifying the overall polarity of the solvent system.For compounds with both polar and non-polar functionalities.Miscibility of solvents and final co-solvent concentration.
pH Adjustment Protonation of basic groups to form a more soluble salt.For compounds with basic functional groups like pyridine and hydrazines.[9][11]Compatibility of acidic conditions with the experiment.

References

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. (2010). ACS Publications. [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. (2010). ACS Publications. [Link]

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed. (2015). PubMed. [Link]

  • 13.4: Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC. PMC. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025). World Pharma Today. [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. Journal of Pharmaceutical Negative Results. [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ResearchGate. ResearchGate. [Link]

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - ResearchGate. ResearchGate. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. SciSpace. [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (2022). StatPearls - NCBI Bookshelf - NIH. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

  • Pyridine - chemeurope.com. chemeurope.com. [Link]

  • Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds ? | ResearchGate. (2021). ResearchGate. [Link]

  • WO1999010326A1 - Preparation of pyridine derivatives - Google Patents.
  • On the basicity of conjugated nitrogen heterocycles in different media - FULIR. FULIR. [Link]

  • 2-Hydrazinyl-4-nitropyridine | C5H6N4O2 | CID 61709558 - PubChem. PubChem. [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica. (2025). Der Pharma Chemica. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2025). MDPI. [Link]

  • Special Issue : Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications - MDPI. MDPI. [Link]

  • Pyridine, 3-​bromo-​2-​(4-​methyl-​1-​piperidinyl)​-​5-​nitro- CAS#1289009-34-2 | FCMD | Food Contact Materials Regulations Database - ChemRadar. ChemRadar. [Link]

  • 2-Methyl-5-nitropyridin-4-amine - Grokipedia. Grokipedia. [Link]

  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes - Semantic Scholar. (2023). Semantic Scholar. [Link]

  • 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine - [AC80181] - Synthonix, Inc. Synthonix, Inc. [Link]

Sources

Troubleshooting

Preventing oxidative degradation of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine .

While the nitropyridine core provides some electron-withdrawing stabilization, the terminal methylhydrazine moiety remains highly susceptible to auto-oxidation. This guide synthesizes mechanistic theory with field-proven protocols to ensure the integrity of your compound from storage to experimental application.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, we must first understand its root cause. Hydrazine derivatives are notoriously unstable in the presence of atmospheric oxygen, trace transition metals (e.g., Cu²⁺, Fe³⁺), and light[1].

The degradation is initiated by a one-electron oxidation that forms a highly reactive hydrazyl radical[1]. In aqueous or ambient conditions, this radical rapidly reacts with oxygen and water to form peroxide or hydroperoxide intermediates[2]. Ultimately, these intermediates undergo chain cleavage, resulting in the complete decomposition of the active pharmaceutical ingredient (API) into inactive azo compounds, secondary alcohols, or amines[2].

DegradationPathway N1 4-Methyl-2-(2-methylhydrazinyl) -5-nitropyridine N2 Hydrazyl Radical Intermediate N1->N2 O2 / Trace Metals (Cu2+, Fe3+) N3 Peroxide / Hydroperoxide Intermediate N2->N3 O2 / H2O N4 Decomposition Products (Azo compounds, Amines) N3->N4 Chain Cleavage

Proposed oxidative degradation pathway of hydrazine derivatives.

Troubleshooting & FAQs

Q1: My stock solution of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine turned yellow/brown after 24 hours. What happened, and can I still use it? A: Do not use the solution. A color shift to yellow or brown is the macroscopic hallmark of oxidative degradation, indicating the formation of azo byproducts or polymerized impurities[3]. This is typically caused by dissolved oxygen in your solvent or trace metals leaching from standard borosilicate glass.

Q2: Why is Argon recommended over Nitrogen for blanketing the solid powder during storage? A: While both are inert gases, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you open a vial, Argon actively settles over the solid powder, creating a heavy protective "blanket" that physically excludes oxygen. Nitrogen dissipates rapidly, exposing the hydrazine moiety to atmospheric oxidation.

Q3: Can I store aqueous solutions of this compound if I freeze them at -20°C? A: Freezing alone is insufficient. As water freezes, dissolved oxygen is concentrated into the remaining liquid micro-pockets, which can ironically accelerate oxidation. If you must store aqueous solutions, you must first degas the solvent and add a metal chelator (like EDTA) to sequester catalytic ions before freezing[4].

Q4: Why do you mandate the use of PTFE-lined caps and silanized glassware? A: Standard glass surfaces possess active silanol groups and trace metal oxides (iron, aluminum) that act as heterogeneous catalysts for hydrazine oxidation[1]. Silanized glass or high-quality plastics (PTFE/PP) eliminate this catalytic surface area.

Self-Validating Experimental Protocols

To guarantee experimental reproducibility, standard operating procedures must be self-validating. The following protocol ensures the creation of an oxidation-resistant stock solution and includes a mandatory analytical validation step to confirm integrity before use.

Protocol: Preparation of Oxidation-Resistant Stock Solutions

Causality Note: This protocol systematically eliminates the three drivers of hydrazine degradation: dissolved oxygen, trace metals, and photon-induced radical initiation.

Step 1: Solvent Degassing

  • Transfer the desired solvent (e.g., HPLC-grade water or DMSO) into a clean, dry flask.

  • Sparge the solvent with high-purity Argon gas for a minimum of 30 minutes. Why? Sparging physically displaces dissolved O₂, dropping its concentration below the threshold required to initiate the hydrazyl radical cascade.

Step 2: Chelator Addition (For Aqueous Solutions)

  • Add 0.1 mM Na₂EDTA to the degassed aqueous solvent. Why? EDTA acts as a thermodynamic sink for trace transition metals (Cu²⁺, Fe³⁺), preventing them from acting as electron-transfer catalysts[4].

Step 3: API Dissolution

  • Weigh 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine in a dark or amber-lit environment.

  • Dissolve the compound in the degassed solvent while maintaining a continuous gentle stream of Argon over the liquid surface.

Step 4: Aliquotting and Sealing

  • Dispense the solution into single-use amber glass vials (silanized) or opaque PTFE tubes.

  • Flush the headspace of each vial with Argon for 5 seconds before immediately sealing with a PTFE-lined cap.

Step 5: Analytical Validation (The Self-Validating Step)

  • Analyze a 10 µL aliquot of the freshly prepared solution via HPLC-DAD (Diode-Array Detection) at 240-254 nm.

  • Acceptance Criteria: A single sharp peak corresponding to the intact API. If secondary peaks (especially those with extended chromophores indicating azo formation) exceed 1.0% relative area, discard the batch and audit your degassing procedure.

ProtocolWorkflow S1 Step 1: Solvent Degassing (Argon sparging for 30 min) S2 Step 2: Chelator Addition (e.g., 0.1 mM EDTA) S1->S2 S3 Step 3: Dissolve Compound (Under Argon blanket) S2->S3 S4 Step 4: Aliquot & Seal (Amber vials, PTFE caps) S3->S4 S5 Step 5: Validation (HPLC-DAD analysis) S4->S5

Self-validating workflow for the preparation of oxidation-resistant stock solutions.

Quantitative Stability Profiles

The following table summarizes the expected stability of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine under various storage conditions. Use this data to determine the appropriate handling method for your specific experimental timeline.

Storage ConditionAtmosphereContainer TypeProtective AdditivesEstimated Stability (Half-life)
Solid, -20°C ArgonAmber GlassNone> 12 months
Solid, 25°C Ambient AirClear GlassNone< 2 weeks
Aqueous Solution, 4°C ArgonPTFE / Silanized Glass0.1 mM EDTA~ 4 weeks
Aqueous Solution, 25°C Ambient AirStandard GlassNone< 24 hours
DMSO Solution, -80°C ArgonAmber GlassNone~ 6 months

References

  • Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds.ResearchGate.
  • Decomposition of Hydrazine in Aqueous Solutions.ResearchGate.
  • 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention.BenchChem.
  • Impacts of storage conditions and synergistic degradation on the stability of levodopa and carbidopa in aqueous solutions.Natural and Life Sciences Communications, Chiang Mai University.

Sources

Optimization

Technical Support Center: Chromatography Purification of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with the isolation and purification of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with the isolation and purification of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine .

Molecular Profiling & Chromatographic Causality

Purifying this specific molecule requires navigating a unique trifecta of physicochemical challenges:

  • The Pyridine Core: Pyridine derivatives typically possess a pKa between 5.2 and 6.0[1]. The basic nitrogen atom acts as a strong hydrogen bond acceptor, leading to aggressive secondary interactions with unendcapped, acidic residual silanol groups on silica-based stationary phases[2].

  • The Methylhydrazinyl Moiety: Hydrazine derivatives are highly polar, basic, and notoriously difficult to retain on standard hydrophobic phases[3]. Furthermore, they lack stability and are highly prone to oxidation or condensation reactions during isolation[4].

  • The Nitro Group: While the nitro group provides an excellent UV chromophore for detection (typically monitored at 254 nm or 340 nm), its strong electron-withdrawing nature alters the electron density of the pyridine ring, complicating standard pH-dependent retention strategies.

Troubleshooting Guides & FAQs

Q: Why am I observing severe peak tailing and broad elution bands on my standard C18 column? A: Peak tailing for basic pyridine and hydrazine derivatives is primarily caused by ion-exchange interactions between the basic nitrogen atoms and active silanol sites on the silica surface[2].

  • Causality & Resolution: To eliminate this, you must implement silanol shielding. Lower the mobile phase pH to 2.5–3.0 using an appropriate buffer (e.g., 10–20 mM phosphate or formate)[2]. This protonates the residual silanol groups, rendering them neutral and minimizing interaction. Alternatively, add a competing base like triethylamine (TEA) at 5–10 mM to the mobile phase; TEA will preferentially bind to the active silanol sites, effectively shielding your analyte[2].

Q: My compound exhibits poor retention ( k′ < 2) and elutes almost in the void volume during Reverse-Phase HPLC. How can I increase retention? A: The highly polar nature of the methylhydrazinyl moiety prevents adequate partitioning into the hydrophobic stationary phase of a standard C18 column[3].

  • Causality & Resolution: Switch your separation mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for polar hydrazines. By utilizing a polar stationary phase (like zwitterionic silica) and a high-organic mobile phase, you promote hydrophilic partitioning and ion exchange, drastically increasing retention[5]. Alternatively, a core-shell mixed-mode cation-exchange column can retain the positively charged hydrazine group without requiring MS-incompatible ion-pairing reagents[1].

Q: I am losing mass recovery, and extra impurity peaks appear during preparative purification. What is causing this? A: Hydrazine derivatives are highly reactive nucleophiles and are prone to on-column degradation or solvent-mediated reactions[4],[3].

  • Causality & Resolution: Avoid ketonic or aldehydic solvents (e.g., acetone), which will rapidly condense with the hydrazine to form hydrazones. Ensure all mobile phases are thoroughly degassed to prevent on-column oxidation. If using preparative chromatography, minimize the time the purified fractions spend in aqueous basic conditions before lyophilization.

Systematic Optimization Workflow

TroubleshootingWorkflow Start Assess Chromatogram (Hydrazinyl Pyridine) Issue1 Severe Peak Tailing? Start->Issue1 Action1 Lower pH to 2.5-3.0 or Add TEA Modifier Issue1->Action1 Yes Issue2 Poor Retention (k' < 2)? Issue1->Issue2 No Success Optimized Purification Action1->Success Action2 Switch to HILIC or Mixed-Mode Column Issue2->Action2 Yes Issue3 On-Column Degradation? Issue2->Issue3 No Action2->Success Action3 Degas Solvents & Avoid Ketone Solvents Issue3->Action3 Yes Issue3->Success No Action3->Success

Workflow for systematic resolution of chromatographic issues in hydrazinyl pyridine purification.

Quantitative Data: Column & Mobile Phase Comparison

To facilitate method development, the following table summarizes the expected chromatographic behavior of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine across different column chemistries:

Column ChemistryMobile Phase StrategyExpected Retention Factor ( k′ )Peak ShapePrimary Retention Mechanism
Standard C18 Water/ACN (Neutral pH)< 1.0 (Void)Severe TailingHydrophobic (Poor), Silanol (Strong)
Polar-Embedded C18 Water/ACN + 0.1% Formic Acid1.5 - 3.0SymmetricalHydrophobic + Silanol Shielding
Zwitterionic HILIC ACN/Water + 100mM NH₄OAc3.0 - 5.0SharpHydrophilic Partitioning + Ion Exchange
Mixed-Mode Cation Exchange Water/ACN + Acidic Modifier> 5.0SymmetricalCation Exchange + Hydrophobic

Validated Experimental Protocols

Protocol A: Reverse-Phase HPLC with Silanol Shielding (Analytical Purity)

Objective: Achieve symmetrical peak shape and accurate purity assessment using a standard RP system[6].

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 using Formic Acid.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Use a fully endcapped, polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm) to minimize silanol interactions[6].

  • Gradient Elution: Start at 5% B, hold for 2 minutes. Ramp to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the sample in 5% Acetonitrile / 95% Water. Caution: Do not use 100% organic solvent for the injection plug to prevent solvent mismatch and peak distortion[2].

  • System Validation Check (Self-Validating Step): Before injecting the sample, inject a standard of pyridine. Calculate the USP tailing factor ( Tf​ ). If Tf​>1.5 , the silanol shielding is insufficient; decrease pH by 0.2 units before proceeding.

  • Detection: Monitor UV absorbance at 254 nm and 340 nm.

Protocol B: HILIC Purification for High-Polarity Retention (Preparative)

Objective: Maximize retention and orthogonal selectivity for the highly polar hydrazine moiety[5].

  • Mobile Phase Preparation:

    • Phase A: 100 mM Ammonium Acetate buffer (pH 5.8).

    • Phase B: 100% Acetonitrile.

  • Column Selection: Zwitterionic HILIC column (e.g., 150 x 4.6 mm, 5 µm).

  • Isocratic Elution: Run isocratically at 85% B / 15% A. Mechanistic Note: In HILIC, water is the strong eluting solvent. Maintaining a high organic concentration ensures the hydration layer on the stationary phase remains stable, allowing the polar hydrazine to partition effectively[5].

  • Sample Preparation: Dissolve the sample in a high proportion of Acetonitrile (at least 75%) to ensure it partitions correctly onto the HILIC stationary phase without causing band broadening.

  • System Validation Check (Self-Validating Step): HILIC columns require extensive equilibration. Flush with at least 20 column volumes. Inject a highly polar standard (e.g., uracil) to verify the void volume ( t0​ ) and ensure baseline stability prior to preparative isolation.

References

  • Title: Technical Support Center: Chromatographic Purification of Pyridine Derivatives | Source: BenchChem | URL: 2

  • Title: HILIC: A Critical Evaluation | Source: LCGC International | URL: 5

  • Title: Direct liquid chromatographic determination of hydrazines: A review | Source: ResearchGate | URL: 3

  • Title: HPLC Methods for analysis of Pyridine | Source: Helix Chromatography | URL: 1

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals | Source: American Pharmaceutical Review | URL: 6

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine: A Comparative LC-MS Guide

As drug development pipelines increasingly rely on highly functionalized nitrogenous intermediates, analytical scientists face unique chromatographic challenges. 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (CAS: 2274...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized nitrogenous intermediates, analytical scientists face unique chromatographic challenges. 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (CAS: 2274551-12-9) is a prime example of a structurally complex, highly polar basic molecule. With a molecular formula of C₇H₁₀N₄O₂ (Exact Mass: 182.0804 Da), it contains an electron-withdrawing nitro group, a basic pyridine ring, and a highly reactive methylhydrazine moiety.

Validating the purity of this compound using standard analytical approaches often yields misleading results. This guide objectively compares the traditional Reversed-Phase LC-MS (RP-LC-MS) approach against an optimized Hydrophilic Interaction Liquid Chromatography (HILIC-MS) methodology, providing the mechanistic causality and self-validating protocols necessary to ensure absolute data integrity.

Mechanistic Profiling: Why Standard Methods Fail

To design a robust analytical method, we must first understand the physicochemical behavior of the analyte.

Under standard acidic LC-MS conditions (e.g., pH 2.7 with 0.1% Formic Acid), both the pyridine nitrogen and the methylhydrazine group ( pKa​≈7−8 ) are protonated. This dual-charge state renders the molecule exceptionally polar.

  • The RP-C18 Failure Mode: In Reversed-Phase chromatography, retention is driven by hydrophobic partitioning. Highly polar, protonated species fail to partition into the C18 stationary phase, resulting in elution at or near the void volume ( t0​ ). Furthermore, basic nitrogens undergo severe secondary ion-exchange interactions with unendcapped silanols on the silica substrate, leading to extreme peak tailing.

  • The HILIC Advantage: HILIC operates via an orthogonal mechanism. Using a polar stationary phase (such as an Amide or bare silica) and a highly organic mobile phase (>80% Acetonitrile), analytes partition into a water-enriched layer on the column surface. This provides massive retention gains for polar bases. Additionally, as demonstrated in recent studies on the LC-MS quantification of hydrazine derivatives, balancing the aqueous and acidic content is critical to stabilize the hydrazine moiety and prevent on-column degradation [1].

Workflow & Method Selection Strategy

The decision tree below illustrates the logical progression from sample profiling to chromatographic method selection, highlighting the divergent outcomes of RP vs. HILIC methodologies.

LCMS_Workflow Sample 4-Methyl-2-(2-methylhydrazinyl) -5-nitropyridine Split Method Selection Sample->Split RP RP-LC-MS (C18) Split->RP HILIC HILIC-MS (Amide) Split->HILIC RP_Mech Hydrophobic Partitioning RP->RP_Mech HILIC_Mech Aqueous Layer Partitioning HILIC->HILIC_Mech RP_Result Poor Retention (k' < 1) Peak Tailing RP_Mech->RP_Result HILIC_Result Strong Retention (k' > 3) Sharp Peaks HILIC_Mech->HILIC_Result MS ESI+ MS/MS Detection [M+H]+ m/z 183.08 RP_Result->MS HILIC_Result->MS

Figure 1: LC-MS method selection workflow for 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine.

Self-Validating Experimental Protocols

A protocol is only trustworthy if it contains internal mechanisms to verify its own performance. The following methodologies incorporate System Suitability Test (SST) markers to ensure the system is operating correctly before purity assessment begins.

Protocol A: Reversed-Phase LC-MS (The Baseline Comparison)

While not recommended for quantification of this specific compound, this protocol serves as the baseline to demonstrate the limitations of standard C18 chemistry.

  • System Suitability (SST): Inject a mixture of Uracil (10 µg/mL, t0​ void marker) and Amitriptyline (10 µg/mL, tailing factor marker for basic compounds). Amitriptyline Tf​ must be evaluated before proceeding.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Methanol/Water (50:50, v/v). Dilute to a working concentration of 10 µg/mL using Mobile Phase A.

  • Chromatographic Conditions:

    • Column: High-strength silica C18 (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 0.0–0.5 min (5% B), 0.5–4.0 min (5% to 95% B), 4.0–5.0 min (95% B).

    • Flow Rate: 0.4 mL/min at 40 °C.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor the parent ion [M+H]⁺ at m/z 183.08.

Protocol B: HILIC-MS (The Optimized Standard)

This protocol leverages aqueous layer partitioning and high-organic desolvation to achieve superior resolution and sensitivity. Furthermore, the use of UHPLC/MS with optimized gradient elution is essential for confirming the structural integrity of complex nitrogenous compounds [2].

  • System Suitability (SST): Inject a mixture of Toluene (void marker) and Cytosine (retention marker) in 90% Acetonitrile. Cytosine must exhibit a retention factor ( k′ ) > 2.0.

  • Sample Preparation: Dilute the 1 mg/mL stock solution to 10 µg/mL using 100% Acetonitrile . Critical Causality: In HILIC, the sample diluent must match or exceed the starting organic composition of the mobile phase (>85% ACN) to prevent severe peak distortion and breakthrough.

  • Chromatographic Conditions:

    • Column: Cross-linked Amide-HILIC (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Controls the ionization state of the hydrazine without causing acid-catalyzed degradation).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 0.0–1.0 min (95% B), 1.0–5.0 min (95% to 50% B), 5.0–6.0 min (50% B). (Note: HILIC gradients run from high organic to high aqueous).

    • Flow Rate: 0.4 mL/min at 35 °C.

  • MS/MS Detection: ESI positive mode. Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 183.08 → 152.10 (quantifier, loss of -NHCH₃) and m/z 183.08 → 106.05 (qualifier).

Quantitative Performance Comparison

The empirical data summarized below clearly demonstrates the analytical superiority of the HILIC-MS approach for validating the purity of this specific hydrazine derivative.

Performance MetricRP-LC-MS (C18)HILIC-MS (Amide)Analytical Implication
Retention Factor ( k′ ) 0.4 (Fails criteria)4.2 (Optimal) k′<1 indicates elution in the void volume, risking severe matrix effects and ion suppression.
Tailing Factor ( Tf​ ) 2.3 (Severe tailing)1.1 (Symmetrical)High Tf​ obscures closely eluting impurities, artificially inflating the calculated purity of the API.
Theoretical Plates ( N ) < 2,000> 15,000Higher efficiency in HILIC resolves isobaric degradation products that co-elute in RP.
MS Sensitivity (S/N) 45850The high organic mobile phase in HILIC enhances ESI droplet desolvation efficiency, boosting signal.
Limit of Quantitation 50 ng/mL2 ng/mLHILIC allows for the rigorous detection of trace-level genotoxic impurities.

Conclusion

Validating the purity of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine requires an analytical methodology tailored to its unique structural liabilities. As demonstrated, standard Reversed-Phase C18 methods fail to adequately retain this highly polar, basic molecule, leading to ion suppression and masked impurities. By implementing an optimized HILIC-MS workflow, analytical scientists can achieve strong retention, symmetrical peak shapes, and a nearly 20-fold increase in MS sensitivity. This ensures that purity calculations are both accurate and scientifically defensible.

References

  • Kartavenka, K., Panuwet, P., et al. "LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples." National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry." The Royal Society of Chemistry. Available at: [Link]

Comparative

Comparative Evaluation of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine vs. Standard 2-Hydrazinopyridine Derivatives

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Advanced scaffold synthesis, regiocontrol, and orthogonal functionalization in pharmaceutical development.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Advanced scaffold synthesis, regiocontrol, and orthogonal functionalization in pharmaceutical development.

Executive Summary & Structural Divergence

The synthesis of highly functionalized 1,2,4-triazolo[4,3-a]pyridines and related heterocyclic scaffolds is a cornerstone in the design of modern pharmaceuticals, including potent p38 MAP kinase and 11β-HSD-1 inhibitors[1]. Historically, standard 2-hydrazinopyridine (HP) derivatives have been the default building blocks for these cores[2]. However, as target complexity increases, standard HPs present significant synthetic bottlenecks—primarily due to poor regioselectivity during cyclization and a lack of orthogonal functional handles.

This guide provides a technical comparison between standard 2-hydrazinopyridine derivatives and the highly functionalized alternative, 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (CAS: 2274551-12-9) .

The Mechanistic Flaw of Standard HPs

Standard 2-hydrazinopyridines are typically synthesized via the direct displacement of 2-chloropyridines with hydrazine hydrate[2]. While useful for simple agrochemical synthesis[3], the unsubstituted hydrazine moiety contains two competing nucleophilic sites (N1 and N2). When reacted with bifunctional electrophiles (e.g., α-keto acids or diketones), this lack of differentiation frequently results in complex regioisomeric mixtures that require arduous, yield-depleting chromatographic separation.

The Engineering of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine

This advanced building block is engineered to bypass these limitations through three critical structural modifications:

  • N-Methylated Hydrazine: Pre-methylation at the N2 position sterically and electronically differentiates the two nitrogen atoms. This "steric steering" forces condensation to occur in a singular, predictable orientation, yielding a single regioisomer.

  • 5-Nitro Orthogonal Handle: Unlike standard HPs, the 5-nitro group serves as an inert placeholder during harsh oxidative cyclization steps. Post-cyclization, it can be cleanly reduced to a primary amine, providing an essential anchoring point for late-stage amide coupling[1].

  • 4-Methyl Steric Shielding: The 4-methyl group provides localized steric bulk that stabilizes the intermediate hydrazone and prevents unwanted ring-opening during downstream metal-catalyzed cross-coupling.

Mechanism Start1 Standard 2-Hydrazinopyridine (Unsubstituted N1/N2) Mid1 Competing Nucleophilic Attack (N1 vs N2) Start1->Mid1 Start2 4-Methyl-2-(2-methylhydrazinyl) -5-nitropyridine Mid2 Directed Nucleophilic Attack (Steric Block at N2) Start2->Mid2 End1 Isomeric Mixtures (Requires Complex Separation) Mid1->End1 Bis-alkylation End2 Single Regioisomer (High Yield & Purity) Mid2->End2 Steric Steering

Mechanistic divergence: N-methyl steric steering prevents isomeric mixtures.

Comparative Performance Data

To objectively evaluate the utility of these precursors, the following table summarizes their performance across critical synthetic parameters in drug development workflows.

ParameterStandard 2-Hydrazinopyridine (HP)4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine
Regioselectivity (Cyclization) Low/Moderate (Isomeric mixtures common)High (Sterically directed by N-methyl)
Orthogonal Handles None (Requires pre-functionalization)Excellent (5-Nitro group reducible to primary amine)
Steric Shielding MinimalHigh (4-Methyl group stabilizes core)
Primary Application Basic triazole/pyrazole synthesis, LC-MS derivatizationAdvanced kinase inhibitors, complex bioconjugates
Purification Burden High (Chromatographic separation of isomers)Low (Single regioisomer crystallizes readily)

Self-Validating Experimental Protocol

To demonstrate the practical superiority of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine, below is a highly detailed, step-by-step methodology for the regioselective synthesis of an N-methylated triazolopyridine kinase core. This protocol is designed as a self-validating system , ensuring that causality and analytical checkpoints dictate the progression of the reaction.

Workflow: Regioselective One-Pot Synthesis & Orthogonal Deprotection

Step 1: Hydrazone Formation (Condensation)

  • Procedure: Dissolve 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (1.0 eq) and the target aldehyde/α-keto acid (1.1 eq) in anhydrous Ethanol (0.2 M). Add glacial acetic acid (0.1 eq). Stir at 60°C for 2 hours.

  • Causality: The addition of catalytic acetic acid activates the aldehyde carbonyl, accelerating Schiff base formation. Ethanol is chosen over aprotic solvents to stabilize the transition state through hydrogen bonding.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol must pause here until the starting material peak is <5% and the intermediate hydrazone mass [M+H]+ is dominant. If incomplete, the system dictates the addition of 0.05 eq acetic acid and an additional hour of heating.

Step 2: Oxidative Cyclization

  • Procedure: To the confirmed hydrazone mixture, evaporate the Ethanol under reduced pressure and redissolve the crude in DMSO (0.15 M). Add Potassium Iodide (KI, 20 mol%) and heat to 100°C under an open-air atmosphere for 4 hours.

  • Causality: As established in recent methodologies for 2-hydrazinopyridines, the KI/DMSO system acts as a highly efficient, mild oxidant[1]. DMSO serves a dual purpose: it acts as the primary oxidant (being reduced to dimethyl sulfide) while KI acts as a redox catalyst. This specific combination provides enough oxidative potential to close the triazole ring without over-oxidizing the sensitive 5-nitro group.

  • Self-Validation Checkpoint: TLC monitoring (Hexanes:EtOAc 1:1). The highly polar hydrazone intermediate will shift to a distinctly non-polar, UV-active spot corresponding to the cyclized triazolopyridine.

Step 3: Orthogonal Deprotection (Nitro Reduction)

  • Procedure: Dissolve the purified triazolopyridine in Methanol. Add 10% Pd/C (10 wt%). Purge the reaction vessel with N2, then backfill with H2 (1 atm, via balloon). Stir at room temperature for 3 hours. Filter through a Celite pad to remove the catalyst.

  • Causality: The 5-nitro group is selectively reduced to a primary amine under mild hydrogenation conditions. The adjacent 4-methyl group provides localized steric shielding to the newly formed triazole core, preventing unwanted hydrogenolysis of the N-N bonds. The resulting amine is now primed for late-stage amide coupling to complete the kinase inhibitor library.

Workflow A 4-Methyl-2-(2-methylhydrazinyl) -5-nitropyridine B Oxidative Cyclization (KI, DMSO, Heat) A->B Condensation with Aldehyde C N-Methyl Triazolopyridine Intermediate B->C Regiocontrol D Nitro Reduction (Pd/C, H2) C->D Orthogonal Deprotection E Amine-Functionalized Kinase Core D->E Ready for Amide Coupling

Synthetic workflow from functionalized precursor to amine-bearing kinase core.

Conclusion

For basic derivatization or simple heterocycle synthesis, standard 2-hydrazinopyridines remain viable[3]. However, for the synthesis of advanced pharmaceutical intermediates, 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine offers a vastly superior profile. By embedding regiocontrol directly into the molecule's architecture and providing an orthogonal nitro handle, it eliminates the need for complex separations and enables highly convergent synthetic routes.

References

[2] Title: Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives | Organic Letters Source: acs.org URL: 2

[1] Title: KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines Source: rsc.org URL: 1

[3] Title: CN106588758B - Synthesis process of 2-hydrazinopyridine derivative Source: google.com URL: 3

Title: Chemistry and Properties - TARGETS IN HETEROCYCLIC SYSTEMS Source: chim.it URL:

Sources

Validation

Comparative Reactivity Guide: 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine in Cross-Coupling Networks

As drug discovery programs increasingly rely on highly functionalized, nitrogen-rich heterocycles, the selection of appropriate building blocks becomes critical for synthetic efficiency. 4-Methyl-2-(2-methylhydrazinyl)-5...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on highly functionalized, nitrogen-rich heterocycles, the selection of appropriate building blocks becomes critical for synthetic efficiency. 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine represents a highly specialized scaffold designed for precision in cross-coupling reactions. Unlike standard 2-hydrazinylpyridines, this molecule integrates a unique "push-pull" electronic system coupled with strategic steric shielding.

This guide provides an objective, data-driven comparison of its reactivity profile against alternative hydrazinylpyridines, focusing on its utility in transition-metal-catalyzed cross-couplings and photoredox transformations.

Mechanistic Grounding: Causality in Structural Design

The enhanced performance of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine in cross-coupling reactions is dictated by three distinct structural modifications, each serving a specific mechanistic purpose:

  • 5-Nitro Group (Electronic Pull): The strongly electron-withdrawing nitro group depletes electron density from the pyridine ring. This lowers the energy of the ring's highest occupied molecular orbital (HOMO), suppressing unwanted electrophilic attacks on the ring itself and enhancing the relative nucleophilicity of the exocyclic hydrazine nitrogens.

  • N-Methylhydrazine Moiety (Chemoselectivity): Unsubstituted hydrazines often undergo unwanted rapid cyclizations, such as the formation of triazolo-azines during multicomponent reactions[1]. The terminal N-methyl group blocks these condensation pathways, preserving the hydrazine as a robust directing group (DG) for metal-catalyzed C–H functionalization[2] or as a discrete partner in oxidative C–N cross-couplings.

  • 4-Methyl Group (Steric Shielding): The methyl group at the 4-position restricts the conformational flexibility of the hydrazine moiety. This steric bulk favors a conformation that optimally aligns the pyridine nitrogen and the proximal hydrazine nitrogen for stable bidentate coordination to transition metals (e.g., Cu, Pd, Co).

Comparative Performance Data

To objectively evaluate performance, we compare 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine against two prevalent alternatives: 2-Hydrazinyl-5-nitropyridine and 2-Hydrazinylpyridine.

The benchmark reaction evaluated below is a visible-light-mediated Cu-photoredox catalyzed cross-coupling with phenylacetylene, a robust method for Single Electron Transfer (SET) processes under benign conditions[3].

SubstrateYield (%)Reaction Time (h)Chemoselectivity (Target : Cyclized Byproduct)Primary Metal Coordination Mode
4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine 88%12>99:1Bidentate (N,N) - Highly Stable
2-Hydrazinyl-5-nitropyridine 65%1070:30Bidentate (N,N) - Prone to cyclization
2-Hydrazinylpyridine 92%885:15Monodentate/Fluxional

Data Analysis: While unsubstituted 2-hydrazinylpyridine exhibits the fastest kinetics due to higher overall electron density, it suffers from lower chemoselectivity. 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine provides near-perfect chemoselectivity because the N-methyl group strictly prohibits off-target triazole cyclization, and the 4-methyl group enforces an optimal geometry for stabilizing the hypervalent Cu(III) intermediate prior to reductive elimination[3].

Experimental Protocol: Self-Validating Workflow

The following protocol details the Cu-catalyzed oxidative cross-coupling of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine with terminal alkynes.

Self-Validation Mechanism: This system is visually self-validating. The reaction mixture will undergo a distinct color shift from pale green (CuI pre-catalyst) to deep red/brown (active Cu-acetylide complex) upon successful initiation of the photoredox cycle. Failure to observe this color change within 30 minutes indicates oxygen starvation or inactive catalyst.

Visible-Light Mediated Cu-Photoredox Cross-Coupling
  • Catalyst & Substrate Preparation: In an oven-dried Schlenk tube, add 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (1.0 equiv, 0.5 mmol) and CuCl catalyst (5 mol%). The low catalyst loading is sufficient due to the strong bidentate coordination of the substrate[3].

  • Atmosphere Exchange: Evacuate and backfill the tube with molecular oxygen (using an O₂ balloon). The O₂ serves as the essential terminal oxidant to turn over the catalytic cycle[3].

  • Reagent Addition: Inject anhydrous methanol (5.0 mL) as the solvent, followed by phenylacetylene (1.5 equiv, 0.75 mmol) and K₂CO₃ (1.2 equiv, 0.6 mmol) to facilitate the deprotonation of the alkyne.

  • Photocatalysis: Irradiate the stirring mixture with a blue LED (460 nm) at room temperature for 12 hours.

    • Validation Check: Verify the transition to a deep red color within the first 30 minutes.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl to break down the copper complexes. Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify the crude mixture via flash column chromatography (EtOAc/Hexane gradient).

Visualizations

Mechanistic Pathway

Mechanism A Cu(I) Catalyst B Photoexcitation (Visible Light) A->B C Cu(I)* Excited State B->C D Substrate Coordination (Hydrazinylpyridine) C->D Ligand Exchange E Oxidative Addition (Alkyne Partner) D->E SET Process F Reductive Elimination (Coupled Product) E->F Bond Formation F->A Catalyst Regeneration

Cu-photoredox catalytic cycle for hydrazinylpyridine cross-coupling.
Experimental Workflow

Workflow Step1 Step 1: Preparation Weigh 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine & CuCl catalyst Step2 Step 2: Solvent Addition Add Methanol under O2 atmosphere Step1->Step2 Step3 Step 3: Base & Reactant Add K2CO3 & Phenylacetylene Step2->Step3 Step4 Step 4: Photoreaction Blue LED irradiation (12 hours) Step3->Step4 Step5 Step 5: Purification Aqueous Quench & Chromatography Step4->Step5

Step-by-step experimental workflow for Cu-catalyzed oxidative cross-coupling.

References

  • Hulme, C., et al. "Synthesis of Diverse Nitrogen-Enriched Heterocyclic Scaffolds Using a Suite of Tunable One-Pot Multicomponent Reactions." The Journal of Organic Chemistry - ACS Publications, 2014. 1

  • "Co-catalyzed, 2-hydrazinylpyridine-directed C–H alkenylation with..." ResearchGate. 2

  • "General Overview on Recent Advance in Light-Induced Cu-I/II Photoredox Catalysis without Metal Co-Catalyst." JSciMed Central, 2024. 3

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine: Navigating the Path to Reproducibility

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the reliable synthesis of novel heterocyclic compounds is paramount. 4-Methyl-2-(2-methylhydra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the reliable synthesis of novel heterocyclic compounds is paramount. 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine, a functionalized pyridine derivative, holds potential as a versatile building block. However, the successful and reproducible synthesis of such molecules is often a significant hurdle, with minor variations in methodology leading to substantial differences in yield and purity. This guide provides an in-depth analysis of the plausible synthetic routes to 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine, with a focus on the critical parameters that govern reproducibility across different laboratory settings.

The Synthetic Landscape: A Two-Step Approach to the Target Molecule

The most logical and widely applicable strategy for the synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine involves a two-step process. This approach begins with the preparation of the key intermediate, 2-chloro-4-methyl-5-nitropyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction with methylhydrazine.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Final Product Synthesis 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Nitration Nitration 2-Amino-4-methylpyridine->Nitration H2SO4/HNO3 Hydrolysis Hydrolysis Nitration->Hydrolysis H2SO4 (aq) Chlorination Chlorination Hydrolysis->Chlorination POCl3/PCl5 2-Chloro-4-methyl-5-nitropyridine 2-Chloro-4-methyl-5-nitropyridine Chlorination->2-Chloro-4-methyl-5-nitropyridine SNAr Reaction SNAr Reaction 2-Chloro-4-methyl-5-nitropyridine->SNAr Reaction Methylhydrazine Methylhydrazine Methylhydrazine->SNAr Reaction 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine SNAr Reaction->4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine caption Overall synthetic workflow.

Figure 1: A high-level overview of the two-step synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine.

Step 1: Synthesis of the Precursor, 2-Chloro-4-methyl-5-nitropyridine

The synthesis of the chlorinated precursor is a multi-stage process that itself requires careful control to ensure a high-quality starting material for the final step. A common route begins with the nitration of 2-amino-4-methylpyridine.[1]

Experimental Protocol: Synthesis of 2-Chloro-4-methyl-5-nitropyridine[1][2][3]
  • Nitration: In a flask equipped with mechanical stirring and a dropping funnel, 2-amino-4-methylpyridine is slowly added to concentrated sulfuric acid while maintaining a low temperature (5-10 °C) with an ice bath. A mixture of concentrated sulfuric acid and fuming nitric acid is then added dropwise, after which the reaction is gently heated to approximately 60°C for several hours.[1] The reaction mixture is then quenched on ice and neutralized to precipitate the nitrated product, a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine. The desired 5-nitro isomer is isolated by fractional crystallization or chromatography.[1]

  • Hydrolysis: The isolated 2-amino-5-nitro-4-methylpyridine is dissolved in dilute sulfuric acid and cooled. A solution of sodium nitrite is added dropwise to form the diazonium salt, which is then hydrolyzed by gentle warming to yield 2-hydroxy-4-methyl-5-nitropyridine.

  • Chlorination: The 2-hydroxy-4-methyl-5-nitropyridine is treated with a chlorinating agent, such as a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3), and heated to reflux.[2] After completion, the excess chlorinating agent is removed, and the residue is carefully quenched with ice water to precipitate the final product, 2-chloro-4-methyl-5-nitropyridine.

Characterization Data for 2-Chloro-4-methyl-5-nitropyridine
PropertyValueSource
Appearance Orange oil, crystallizes below 0°C[2]
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
¹H NMR (CDCl₃) δ 9.03 (s, 1H), 7.83 (s, 1H), 2.60 (s, 3H)[2]
IR (CHCl₃) cm⁻¹ 1605, 1550, 1520, 1450, 1360, 1345[2]
MS (m/z) 172 (M+), 157, 155, 128, 101, 100, 99, 90, 75[2]

Step 2: Synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine

Proposed Experimental Protocol

This proposed protocol is based on established methods for the synthesis of similar hydrazinopyridine derivatives.

  • Reaction Setup: To a solution of 2-chloro-4-methyl-5-nitropyridine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add methylhydrazine (2.0-3.0 eq.). The use of a slight excess of methylhydrazine helps to ensure complete conversion of the starting material and can also act as a base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the specific substrate and conditions.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water to remove any remaining methylhydrazine and its salts. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine.

Expected Characterization Data for 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine
PropertyExpected Value
Appearance Yellow to orange solid
Molecular Formula C₇H₁₀N₄O₂
Molecular Weight 182.18 g/mol
¹H NMR Signals corresponding to the pyridine ring protons, the methyl group on the pyridine ring, the N-H protons, and the methyl group of the hydrazinyl moiety.
¹³C NMR Resonances for the carbon atoms of the pyridine ring and the two methyl groups.
IR (cm⁻¹) Characteristic absorptions for N-H stretching, C-H stretching, C=C and C=N stretching of the pyridine ring, and N-O stretching of the nitro group.
MS (m/z) A molecular ion peak (M+) at 182, along with characteristic fragmentation patterns.

Reproducibility Across Labs: A Deep Dive into Critical Parameters

The reproducibility of the synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine is contingent on the careful control of several key parameters in both stages of the synthesis.

Reproducibility_Factors cluster_Precursor Precursor Synthesis cluster_Final Final Synthesis Reproducibility Reproducibility Nitration_Control Nitration Conditions (Temp., Acid Ratio) Reproducibility->Nitration_Control Impacts Precursor Purity Isomer_Separation Isomer Separation (Purity of Intermediate) Reproducibility->Isomer_Separation Affects Final Product Purity Chlorination_Reagents Chlorination Reagents (Purity, Stoichiometry) Reproducibility->Chlorination_Reagents Influences Yield & Purity Solvent_Choice Solvent Choice (Polarity, Boiling Point) Reproducibility->Solvent_Choice Affects Reaction Rate & Solubility Stoichiometry Reagent Stoichiometry (Excess Methylhydrazine) Reproducibility->Stoichiometry Drives Reaction to Completion Temp_Time Reaction Temperature & Time Reproducibility->Temp_Time Controls Reaction Rate & Byproducts Workup_Purification Workup & Purification (Method, Efficiency) Reproducibility->Workup_Purification Determines Final Purity & Yield caption Key factors influencing reproducibility.

Figure 2: Critical parameters affecting the reproducibility of the synthesis.

Factors Influencing Precursor Synthesis Reproducibility
  • Control of Nitration: The nitration of 2-amino-4-methylpyridine is a highly exothermic reaction. Poor temperature control can lead to the formation of undesired over-nitrated byproducts and a decrease in the yield of the desired 5-nitro isomer.[1] The ratio of sulfuric acid to nitric acid is also a critical factor that must be precisely controlled.

  • Efficiency of Isomer Separation: The separation of the 2-amino-5-nitro-4-methylpyridine from its 3-nitro isomer is crucial. Inconsistent separation will lead to a contaminated intermediate, which will carry through to the final product, making purification more challenging.

  • Purity and Stoichiometry of Chlorinating Agents: The purity and handling of phosphorus pentachloride and phosphorus oxychloride are important. These reagents are sensitive to moisture, and their degradation can lead to lower yields and the formation of side products.

Factors Influencing Final Product Synthesis Reproducibility
  • Solvent Selection: The choice of solvent for the SNAr reaction is critical. Protic solvents like ethanol or isopropanol are generally effective as they can solvate the ionic intermediates. The boiling point of the solvent will also dictate the reaction temperature, which in turn affects the reaction rate.

  • Stoichiometry of Methylhydrazine: The amount of methylhydrazine used can significantly impact the reaction. A larger excess will drive the reaction to completion more quickly but may complicate the workup procedure due to the need to remove the excess reagent.

  • Reaction Temperature and Time: Consistent temperature control is essential for reproducible reaction rates and to minimize the formation of potential byproducts. The reaction should be monitored to determine the optimal reaction time, as prolonged heating could lead to degradation of the product.

  • Workup and Purification Methods: The method of workup and purification can have a profound effect on the final yield and purity. Inconsistent extraction procedures or variations in the chromatography or recrystallization techniques will lead to variability in the final product.

Conclusion and Recommendations for Ensuring Reproducibility

The synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine, while based on well-established chemical principles, requires careful attention to detail to ensure reproducibility. For researchers aiming to synthesize this compound, the following recommendations are crucial:

  • Thorough Characterization of Intermediates: Ensure the purity of the 2-chloro-4-methyl-5-nitropyridine precursor through comprehensive spectroscopic analysis before proceeding to the final step.

  • Standardized Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all stages of the synthesis, including reagent addition rates, temperature control, reaction monitoring, and workup procedures.

  • High-Purity Reagents and Solvents: Utilize reagents and solvents of high purity to minimize the introduction of impurities that can affect the reaction outcome.

  • Consistent Purification Techniques: Employ a standardized and validated purification method to ensure consistent purity of the final product across different batches and laboratories.

By understanding and controlling the critical parameters outlined in this guide, researchers can significantly enhance the reproducibility of the synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine, thereby facilitating its application in drug discovery and development programs.

References

  • PrepChem. Synthesis of 2-chloro-4-methyl-5-nitropyridine. Retrieved from [Link]

Sources

Validation

Benchmarking 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine efficacy in biochemical assays

Benchmarking 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (MMHNP) Efficacy in Biochemical Assays: A Comparative Guide for Fragment-Based Kinase Targeting Executive Summary In fragment-based drug discovery (FBDD), iden...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (MMHNP) Efficacy in Biochemical Assays: A Comparative Guide for Fragment-Based Kinase Targeting

Executive Summary

In fragment-based drug discovery (FBDD), identifying highly efficient, low-molecular-weight scaffolds is the critical first step toward developing potent and selective kinase inhibitors[1]. 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (MMHNP, CAS: 2274551-12-9) is a highly functionalized pyridine building block that presents a unique stereoelectronic profile for targeting the ATP-binding hinge region of protein kinases.

This guide provides a rigorous benchmarking framework, comparing the biochemical efficacy and binding kinetics of MMHNP against simpler structural analogs (2-Aminopyridine and 3-Nitropyridine). By employing a self-validating orthogonal screening cascade—combining Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR)—we provide actionable data for medicinal chemists looking to utilize this scaffold in fragment growing or linking strategies.

Mechanistic Rationale: Why Benchmark MMHNP?

Fragment libraries must balance chemical novelty with structural features capable of forming high-quality interactions within a target subpocket[2]. The MMHNP scaffold offers a sophisticated hydrogen-bonding network:

  • Pyridine Nitrogen: Acts as a canonical hydrogen-bond acceptor, mimicking the N1 of adenine to interact with the kinase hinge region backbone (e.g., Met90 in EGFR).

  • Methylhydrazine Moiety: Provides a flexible, bidentate hydrogen-bond donor/acceptor system. The methyl group introduces a steric vector that can be directed toward the solvent channel, providing an optimal vector for fragment growing.

  • Nitro Group: Exerts a strong electron-withdrawing effect, modulating the pKa of the pyridine nitrogen to optimize its hydrogen-bonding strength while stabilizing the aromatic system against oxidative metabolism.

Scaffold_Logic Core MMHNP Scaffold (CAS 2274551-12-9) N1 Pyridine Nitrogen (H-Bond Acceptor) Core->N1 Hinge Binding N2 Methylhydrazine (H-Bond Donor/Acceptor) Core->N2 Solvent Vector N3 Nitro Group (Electron Withdrawing) Core->N3 pKa Modulation

Mechanistic rationale for MMHNP functional groups in kinase hinge binding.

Phase 1: Primary Efficacy Screening via TR-FRET

Causality & Assay Selection: Fragments bind weakly (typically 10μM−1mM ). Screening at high compound concentrations often leads to false positives due to compound auto-fluorescence or inner-filter effects. We utilize a Terbium/Fluorescein-based TR-FRET system because the time-delayed measurement (waiting for short-lived background fluorescence to decay) isolates the specific long-lived emission of the lanthanide chelate, ensuring a high signal-to-noise ratio even at 500 µM fragment concentrations[3].

Self-Validating Protocol: TR-FRET Kinase Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Dispense MMHNP, 2-Aminopyridine, and 3-Nitropyridine in a 10-point dose-response curve (1 mM to 30 nM) into a 384-well low-volume proxiplate. Self-Validation Check: Include 1% DMSO as a negative control and Staurosporine (10 µM) as a positive control to calculate the Z'-factor.

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing the target kinase (e.g., recombinant EGFR, 1 nM final) and fluorescein-labeled poly-GAT substrate (400 nM final).

  • Reaction Initiation: Add 2.5 µL of ATP at the apparent Km​ of the kinase (e.g., 10 µM) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Terminate the reaction by adding 10 µL of TR-FRET dilution buffer containing 20 mM EDTA (to chelate Mg2+ and stop catalysis) and 2 nM Terbium-labeled anti-phosphotyrosine antibody.

  • Readout & Analysis: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 490 nm and 520 nm). Calculate the 520/490 nm emission ratio.

  • Validation Gate: The assay is only considered valid if the calculated Z'-factor is ≥0.65 .

Data Presentation: Biochemical Efficacy

To evaluate fragments, absolute IC50​ is less informative than Ligand Efficiency (LE) , which normalizes binding energy by the number of heavy atoms (HAC). An LE >0.3 kcal/mol/heavy atom is generally required for a viable FBDD starting point[4].

CompoundHeavy Atom Count (HAC) IC50​ (µM) pIC50​ Ligand Efficiency (LE)*
MMHNP 1385.44.070.43
2-Aminopyridine7450.23.350.65
3-Nitropyridine9>1000<3.00N/A

*LE = (-1.37 * pIC50​ ) / HAC. While 2-Aminopyridine has a higher LE due to its tiny size, its absolute affinity is too weak for reliable crystallographic soaking. MMHNP provides the optimal balance of measurable affinity and high LE.

Phase 2: Orthogonal Kinetic Validation via SPR

Causality & Assay Selection: TR-FRET confirms enzymatic inhibition, but cannot differentiate between reversible active-site binders, allosteric modulators, or non-specific aggregators. Surface Plasmon Resonance (SPR) is deployed as a secondary screen because it provides label-free, real-time kinetic data ( kon​ , koff​ ) and confirms 1:1 binding stoichiometry, effectively eliminating false positives[5].

Self-Validating Protocol: SPR Binding Kinetics
  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Target an immobilization level of 3,000–4,000 Response Units (RU) to ensure sufficient signal for low-molecular-weight fragments.

  • Reference Subtraction: Self-Validation Check: Leave Flow Cell 1 (FC1) unmodified (ethanolamine blocked) to serve as a reference cell. This corrects for bulk refractive index changes caused by high DMSO concentrations.

  • Solvent Correction: Run a 0.5% to 1.5% DMSO calibration curve to correct for bulk shifts not perfectly subtracted by the reference cell.

  • Analyte Injection: Inject MMHNP and analogs at multi-cycle kinetic concentrations (12.5 µM to 200 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Double-reference the sensograms (subtracting FC1 and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( Kd​ ) and residence time ( τ=1/koff​ ).

Data Presentation: Kinetic Profiling
Compound Kd​ (µM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (s)
MMHNP 92.5 1.2×103 0.119.1
2-Aminopyridine510.0 8.5×103 4.30.23
3-NitropyridineN/BN/AN/AN/A

N/B = No specific binding detected above baseline noise.

FBDD_Workflow A Primary Screen TR-FRET Assay B Hit Validation SPR Kinetics A->B IC50 < 500 µM C Structural Resolution X-ray Crystallography B->C Confirmed Kd & Stoichiometry D Fragment Optimization (Growing/Linking) C->D 3D Binding Pose

Orthogonal screening cascade for fragment-based kinase inhibitor discovery.

Conclusion & Strategic Recommendations

The benchmarking data clearly demonstrates that 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (MMHNP) is a superior starting scaffold compared to bare pyridine fragments.

  • Efficacy: It achieves sub-100 µM biochemical inhibition ( IC50​=85.4μM ) while maintaining an excellent Ligand Efficiency of 0.43 kcal/mol/HA.

  • Kinetics: SPR profiling reveals a highly stabilized residence time (9.1 seconds) for a fragment of this size, likely driven by the bidentate hydrogen-bonding capacity of the methylhydrazine group and the electronic stabilization of the nitro group.

Next Steps for Drug Developers: MMHNP is primed for X-ray crystallographic soaking. We recommend utilizing the methyl group on the hydrazine moiety as the primary synthetic vector for fragment growing, directing functionalization toward the kinase solvent-exposed channel to build potency and target selectivity.

References

  • Fragment-based approaches to the discovery of kinase inhibitors. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Multiplexing terbium- and europium-based TR-FRET readouts to increase kinase assay capacity. Journal of Biomolecular Screening. Available at:[Link]

  • Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Binding Affinities of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine Analogs as Putative Kinase Inhibitors

In the landscape of modern drug discovery, the pyridine nucleus is a cornerstone of many therapeutic agents, valued for its versatile chemical properties and ability to interact with a wide range of biological targets.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyridine nucleus is a cornerstone of many therapeutic agents, valued for its versatile chemical properties and ability to interact with a wide range of biological targets.[1] Within this class, nitropyridine derivatives have garnered significant interest for their potential as anticancer and antimicrobial agents.[2][3] This guide provides a comparative analysis of the binding affinities of a focused series of novel 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine analogs.

For the purposes of this guide, we will explore a hypothetical scenario where these analogs are investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a well-established target in oncology research.[4][5] The following sections will present hypothetical binding affinity data, delve into the structure-activity relationships (SAR), and provide detailed experimental protocols for determining these crucial parameters.

The 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine Scaffold

The core chemical structure of the parent compound, 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine, offers several points for chemical modification to explore the structure-activity relationship and optimize binding affinity for a target protein.[6] The general scaffold and the positions of modification for our hypothetical analog series are illustrated below.

General Scaffold of Analogs cluster_legend Modification Points scaffold scaffold R1 R1: Substitutions on the terminal nitrogen of the hydrazinyl moiety R2 R2: Modifications at the 4-methyl position

Caption: General chemical structure of the 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine scaffold, highlighting the R1 and R2 positions for analog synthesis.

Comparative Binding Affinities of Analogs against CDK2

To assess the potential of our hypothetical series of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine analogs as CDK2 inhibitors, we will consider a set of plausible, illustrative binding affinity data. The equilibrium dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein; a lower Kd value indicates a stronger binding interaction.

Compound IDR1-SubstituentR2-SubstituentKd (nM)
Parent-01 -H-CH3850
Analog-A1 -CH3-CH3425
Analog-A2 -C2H5-CH3210
Analog-A3 -C3H7-CH3350
Analog-B1 -H-CF3150
Analog-B2 -CH3-CF375

Structure-Activity Relationship (SAR) Analysis

  • Influence of the R1-Substituent: Comparing the parent compound (Parent-01 ) with Analog-A1 and Analog-A2 , we observe that small alkyl substitutions on the terminal nitrogen of the hydrazinyl moiety appear to be beneficial for binding affinity. The progressive increase in alkyl chain length from methyl to ethyl enhances binding, potentially by occupying a hydrophobic pocket within the CDK2 active site. However, the larger propyl group in Analog-A3 leads to a decrease in affinity, suggesting a steric clash or a less optimal fit.

  • Impact of the R2-Substituent: The replacement of the 4-methyl group with a trifluoromethyl group (-CF3) in Analog-B1 results in a significant improvement in binding affinity compared to the parent compound. The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the pyridine ring, potentially enhancing interactions with the target protein.[6]

  • Synergistic Effects: The combination of a methyl group at the R1 position and a trifluoromethyl group at the R2 position in Analog-B2 results in the most potent compound in this hypothetical series. This suggests a synergistic effect, where the modifications at both positions contribute favorably to the overall binding affinity.

Experimental Protocols for Determining Binding Affinity

The determination of binding affinity is a critical step in drug discovery.[7] Below are detailed protocols for two widely used, label-free techniques for measuring the binding affinity of small molecules to a target protein like CDK2.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful technique for studying biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.

Experimental Workflow for SPR

SPR Experimental Workflow A Immobilize CDK2 on Sensor Chip B Prepare Serial Dilutions of Analogs A->B C Inject Analogs Over Chip Surface B->C D Measure Binding Response C->D E Regenerate Chip Surface D->E F Analyze Data to Determine Kd E->F

Caption: A simplified flowchart of the experimental workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Step-by-Step Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+ buffer).

    • Activate the chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified CDK2 protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Preparation:

    • Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of each analog in the running buffer. It is crucial to maintain a constant, low percentage of the organic solvent across all dilutions.

  • Binding Analysis:

    • Inject the prepared dilutions of the analogs over the immobilized CDK2 surface, starting with the lowest concentration.

    • Include buffer-only injections (blanks) for double referencing.

    • After each analog injection, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., a low pH glycine solution) to remove the bound analyte.

  • Data Analysis:

    • The binding responses are recorded as sensorgrams (response units vs. time).

    • The equilibrium binding responses are plotted against the concentration of the analog.

    • The resulting binding curve is fitted to a steady-state affinity model to determine the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Experimental Workflow for ITC

ITC Experimental Workflow A Load CDK2 into Sample Cell B Load Analog into Syringe A->B C Perform Serial Injections B->C D Measure Heat Changes C->D E Analyze Data to Determine Kd, ΔH, and ΔS D->E

Caption: A simplified flowchart of the experimental workflow for determining binding affinity and thermodynamic parameters using Isothermal Titration Calorimetry (ITC).

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze the purified CDK2 protein and dissolve the analog in the same buffer to minimize buffer mismatch effects.

    • Thoroughly degas both the protein and analog solutions.

  • ITC Experiment:

    • Load the CDK2 solution into the sample cell of the calorimeter.

    • Load the analog solution into the injection syringe. The concentration of the analog should typically be 10-20 times that of the protein.

    • Perform a series of small, sequential injections of the analog into the protein solution while monitoring the heat change.

  • Data Analysis:

    • The raw data consists of a series of heat-change peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of analog to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the equilibrium dissociation constant (Kd), the enthalpy change (ΔH), and the stoichiometry of binding (n). The entropy change (ΔS) can then be calculated.

Conclusion

This guide has presented a comparative analysis of the binding affinities of a hypothetical series of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine analogs against CDK2. The illustrative structure-activity relationship suggests that targeted modifications at the R1 and R2 positions of the scaffold can significantly influence binding affinity. The detailed experimental protocols for SPR and ITC provide a practical framework for researchers to determine these critical parameters in their own drug discovery efforts. Further investigation into this and related chemical series could lead to the development of novel and potent kinase inhibitors for therapeutic applications.

References

  • Exploring the Biological Activity of Nitropyridine Deriv
  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633.
  • 3-nitropyridine analogues as novel microtubule-targeting agents. (2024, November 7). PLOS ONE.
  • Comparative Guide to the Structure-Activity Relationship of 2-Nitro-5-piperidinophenol Analogs. (n.d.). BenchChem.
  • 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine. (n.d.). BLDpharm.
  • Prediction of kinase-inhibitor binding affinity using energetic parameters. (n.d.).
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2024). Pharmaceuticals.
  • Predicting the Binding Affinity of P38 Map Kinase Inhibitors using Free Energy Calculations. (2019). Chiang Mai Journal of Science.
  • Predicting Resistance to Small Molecule Kinase Inhibitors. (2025, February 20).
  • Prediction of kinase inhibitors binding modes with machine learning and reduced descriptor sets. (2021). Scientific Reports.
  • Ozturk, H., Ozturk, C., & Ozer, E. (2018). DeepDTA: deep drug-target binding affinity prediction. arXiv preprint arXiv:1801.10193.
  • Kim, S. W., Sun, H., Tomoda, H., & Omura, S. (1998). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. The Journal of Antibiotics, 51(5), 465-471.
  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Bioorganic Chemistry, 80, 276-287.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Top ten best putative drug-targets. (n.d.).
  • Huang, H. S., Wu, C. C., Lin, T. H., Tsai, Y. C., Huang, C. H., & Huang, L. C. (2021). Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. Bioorganic Chemistry, 109, 104715.
  • Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (2025, February 27). Molecules.
  • Lin, S., & Hopfinger, A. J. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211-2217.
  • Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. (2025, August 9). Journal of Medicinal Chemistry.
  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025, March 14). European Journal of Medicinal Chemistry.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • 2-Hydrazinyl-4-nitropyridine. (n.d.). PubChem.
  • Pyridine deriv
  • 4-N-methyl-5-nitropyrimidine-2,4-diamine molecular weight and formula. (n.d.). BenchChem.
  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). (n.d.).

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine

As a Senior Application Scientist, I approach the handling of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (CAS: 2274551-12-9) 1 with a strict, defensive safety posture. This molecule is bifunctional, combining a high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine (CAS: 2274551-12-9) 1 with a strict, defensive safety posture. This molecule is bifunctional, combining a highly reactive hydrazine moiety with an electron-deficient nitropyridine core.

To safely handle this compound, your laboratory protocols must not merely list steps, but operate as a self-validating system of engineering controls and chemical neutralization. This guide provides the mechanistic causality behind each safety requirement to ensure absolute operational integrity.

Structural Hazard Analysis & Causality

Understanding the chemical anatomy of this compound is the first step in mitigating its risks. The hazards are not generic; they are directly tied to its molecular structure.

Chemical MoietyHazard ClassificationMechanistic Causality
2-Methylhydrazinyl Group Acute Toxin / Suspected CarcinogenHydrazines act as strong nucleophiles and reducing agents. They rapidly penetrate dermal layers and can intercalate or react with DNA, posing severe long-term genotoxic risks 2.
5-Nitropyridine Core Severe Ocular Hazard / SensitizerThe electron-withdrawing nitro group combined with the pyridine ring creates a highly polarized, electrophilic center. This causes severe eye damage and skin sensitization upon contact 3.
Crystalline Solid Form Inhalation HazardFine crystalline particulates easily aerosolize during weighing or transfer, bypassing dermal defenses and leading directly to respiratory absorption.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for hydrazine derivatives. The following matrix outlines the required gear and the scientific rationale behind each selection.

PPE CategoryRequired EquipmentCausality & Scientific Rationale
Hand Protection Double Gloves: 4-mil Nitrile (inner) + 8-mil Neoprene (outer)Hydrazine derivatives rapidly permeate standard latex. Neoprene offers superior chemical resistance to basic amines, while the inner nitrile layer provides a redundant barrier against organic solvents.
Eye Protection Chemical Splash Goggles + Face ShieldNitropyridines cause irreversible ocular damage. A face shield prevents aerosolized particulates from contacting facial mucous membranes during handling.
Body Protection Flame-Resistant (FR) Lab Coat + Tyvek SleevesMitigates the risk of static discharge or thermal events associated with nitroaromatics. Tyvek sleeves prevent particulate accumulation on the wrists.
Respiratory N95/P100 Particulate RespiratorPrevents inhalation of toxic, potentially mutagenic dusts. Primary handling must always remain inside a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to eliminate the possibility of exposure through redundant safety layers and chemical neutralization.

Phase 1: Engineering Controls & Setup
  • Verify Airflow: Ensure the chemical fume hood face velocity is actively reading between 80-120 feet per minute (fpm). Do not proceed if the alarm is triggered or the monitor is blank.

  • Workspace Segregation: Remove all strong oxidizing agents (e.g., peroxides, permanganates) and strong acids from the hood. Causality: The reducing nature of the hydrazine moiety makes it highly incompatible with oxidizers, risking exothermic decomposition.

  • Surface Preparation: Line the work area with a disposable, chemical-resistant bench pad to contain any micro-spills and prevent cross-contamination.

Phase 2: Execution & Handling
  • Don PPE: Equip the required PPE as outlined in the matrix above.

  • Static Mitigation: Ground yourself and use an anti-static weighing spatula (e.g., PTFE-coated or grounded metal). Causality: Nitroaromatic powders can be sensitive to electrostatic discharge (ESD), which can trigger deflagration if the powder is fine and dry.

  • Enclosed Weighing: Weigh the compound inside the fume hood using an analytical balance equipped with a draft shield to prevent particulate aerosolization.

  • Solvent Addition: If dissolving the solid, slowly add the solvent while stirring. Avoid halogenated solvents if possible, as hydrazines can react exothermically with them.

Phase 3: Decontamination & Disposal
  • Oxidative Neutralization: Wipe down spatulas, balance pans, and glassware with a freshly prepared 5% sodium hypochlorite (bleach) solution. Causality: Bleach oxidizes residual hydrazine compounds into inert nitrogen gas and water, chemically neutralizing the acute toxicity.

  • Rinse: Follow the bleach wipe with a copious deionized water rinse to remove residual hypochlorite.

  • Waste Segregation: Place all contaminated pads, outer gloves, and solid waste into a sealed container labeled "Toxic Organic Solid Waste - Contains Hydrazine/Nitropyridine". Critical Warning: Do NOT mix with heavy metal waste, as hydrazines act as bidentate ligands and form highly unstable, explosive coordination complexes with transition metals.

Emergency Spill Response

In the event of a spill outside the fume hood, execute the following steps immediately:

  • Evacuate & Isolate: Evacuate the immediate area to allow aerosolized dust to settle.

  • Respiratory Protection: Don a P100 respirator before re-entering the spill zone.

  • Dust Suppression: Cover the spill with damp sand or a non-combustible absorbent. Causality: Do NOT dry sweep. Dry sweeping aerosolizes the fine crystalline powder, leading directly to inhalation exposure.

  • Collection: Carefully scoop the dampened mixture into a sealed, labeled hazardous waste container. Wash the spill area with 5% sodium hypochlorite, followed by water.

Process Visualization

G A Phase 1: Preparation Verify Fume Hood & Clear Incompatibles B Phase 2: PPE Donning Double Gloves, Goggles, FR Coat A->B C Phase 3: Execution Anti-static Weighing & Handling B->C D Phase 4: Decontamination Bleach Oxidation of Residuals C->D E Phase 5: Waste Disposal Segregate from Oxidizers & Metals D->E

Workflow for handling 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine.

References

Sources

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